molecular formula C12H20N2O2 B2986762 4-(1-aminoethyl)-N,N-dimethylaniline; acetic acid CAS No. 1177346-49-4

4-(1-aminoethyl)-N,N-dimethylaniline; acetic acid

Cat. No.: B2986762
CAS No.: 1177346-49-4
M. Wt: 224.304
InChI Key: YKLKXRQUKAQYNW-UHFFFAOYSA-N
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Description

4-(1-aminoethyl)-N,N-dimethylaniline; acetic acid is a useful research compound. Its molecular formula is C12H20N2O2 and its molecular weight is 224.304. The purity is usually 95%.
BenchChem offers high-quality 4-(1-aminoethyl)-N,N-dimethylaniline; acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-aminoethyl)-N,N-dimethylaniline; acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

acetic acid;4-(1-aminoethyl)-N,N-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.C2H4O2/c1-8(11)9-4-6-10(7-5-9)12(2)3;1-2(3)4/h4-8H,11H2,1-3H3;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLKXRQUKAQYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N(C)C)N.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling & Characterization of 4-(1-Aminoethyl)-N,N-Dimethylaniline Acetate

[1]

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 4-(1-aminoethyl)-N,N-dimethylaniline acetate , a critical chiral intermediate often utilized in the resolution of acidic enantiomers and as a building block in ligand synthesis.[1] While the free base (CAS 91800-15-6) exists as a lipophilic liquid, the acetic acid salt (CAS 1177346-49-4) offers distinct advantages in handling, stability, and aqueous solubility.

This document moves beyond standard data sheets to explore the causality behind its properties, offering researchers a self-validating framework for synthesis, characterization, and analytical method development.[1]

Structural Identity & Molecular Architecture

The compound is the acetate salt of 4-(1-aminoethyl)-N,N-dimethylaniline.[1] It is imperative to distinguish between the free base and the salt form, as their behaviors in formulation and synthesis differ radically.[1]

Nomenclature and Identification
  • Systematic Name: 1-(4-(Dimethylamino)phenyl)ethan-1-amine acetate[1]

  • Common Name: 4-(1-aminoethyl)-N,N-dimethylaniline acetic acid salt[1]

  • CAS Number (Salt): 1177346-49-4[1]

  • CAS Number (Free Base): 91800-15-6[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 224.30 g/mol (Salt) / 164.25 g/mol (Base)[1]

Stereochemistry Implications

The "1-aminoethyl" moiety introduces a chiral center at the benzylic position.[1] This is the defining feature of the molecule's utility.[1]

  • Chiral Resolution: The amine is frequently used to resolve chiral acids (e.g., tartaric acid derivatives).[1]

  • Enantiomeric Purity: Commercial supplies are often racemic (

    
    ), but asymmetric synthesis or resolution can yield pure (
    
    
    ) or (
    
    
    ) enantiomers.[1] The acetate salt preserves this chirality without racemization under standard storage conditions.[1]

Physicochemical Profiling

The formation of the acetate salt fundamentally alters the solubility and stability profile of the parent amine.[1] The following data synthesizes experimental ranges with predicted values based on structure-property relationships (SPR).

Comparative Properties Table[1]
PropertyFree Base (Amine)Acetate SaltCausality / Implication
Physical State Oily Liquid (Yellow/Brown)Crystalline Solid (White/Off-white)Ionic lattice energy stabilizes the solid form.[1]
Melting Point N/A (Liquid at RT)95°C – 105°C (Est.)Salt formation creates a defined lattice; sharp MP indicates high purity.[1]
Water Solubility Insoluble (< 0.1 mg/mL)High (> 50 mg/mL)Protonation of the primary amine (

) drives aqueous solvation.[1]
LogP ~2.31 (Lipophilic)-0.5 to 0.5 (Hydrophilic)Critical for extraction: Base extracts into organic; Salt stays in aqueous.[1]
pKa (1) ~9.5 (Primary Amine)N/A (Already protonated)The benzylic amine is the primary basic site.[1]
pKa (2) ~5.0 (Aniline Nitrogen)~5.0The N,N-dimethyl group is weakly basic due to resonance delocalization.[1]
Hygroscopicity LowModerate to HighAcetate salts are prone to absorbing moisture; store with desiccants.[1]
Solubility & pH Dependence (The "pH Swing" Protocol)

The solubility of this compound is pH-dependent.[1][2]

  • pH < 4: Both nitrogen centers are protonated.[1] Highly soluble.[1]

  • pH 6–8: The acetate counter-ion dissociates; the primary amine remains protonated.[1] Soluble.

  • pH > 10: The primary amine deprotonates to the free base.[1] The compound oils out of solution.[1]

Critical Handling Note: When regenerating the free base from the acetate salt, avoid rapid addition of strong base (NaOH), which can entrap impurities in the oil phase.[1] Use a slow titration with agitation.

Synthesis & Salt Formation Workflow

The conversion of the free base to the acetate salt is not merely a mixing step; it is a purification opportunity.[1] The following workflow ensures stoichiometry control and prevents the formation of "sticky" amorphous solids.

Reaction Pathway Diagram

SaltFormationBaseFree Base(Liquid, Impure)ReactionProton Transfer(Exothermic)Base->ReactionAcOHAcetic Acid(1.05 eq)AcOH->ReactionSolventSolvent Selection(EtOAc or IPA)Solvent->ReactionMediumCrystCrystallization(Cooling Ramp)Reaction->CrystSupersaturationSaltAcetate Salt(Crystalline Solid)Cryst->SaltFiltration

Figure 1: Controlled salt formation pathway to ensure crystallinity.[1][3]

Detailed Protocol
  • Dissolution: Dissolve 10 mmol of 4-(1-aminoethyl)-N,N-dimethylaniline (Free Base) in 5 volumes of Ethyl Acetate (EtOAc).

    • Why EtOAc? It dissolves the base but is a poor solvent for the polar salt, driving precipitation.[1]

  • Acid Addition: Add 10.5 mmol (1.05 eq) of Glacial Acetic Acid dropwise at 0–5°C.

    • Caution: Exothermic reaction.[1] Temperature control prevents oiling.[1]

  • Nucleation: If a gum forms, scratch the glass or seed with a crystal.[1] Heat to reflux to redissolve, then cool slowly (10°C/hour).[1]

  • Isolation: Filter the white precipitate, wash with cold EtOAc, and dry under vacuum at 40°C.[1]

Analytical Characterization Strategies

Validating the identity and purity of the acetate salt requires specific attention to the counter-ion and chirality.[1]

HPLC Method Development (Chiral & Achiral)

Standard C18 columns may show poor peak shape due to the basic amine interacting with residual silanols.[1]

  • Achiral Method (Purity):

    • Column: C18 with high carbon load (e.g., XBridge C18).[1]

    • Mobile Phase: Phosphate Buffer (pH 7.0) / Acetonitrile gradient. Note: High pH suppresses silanol ionization.[1]

    • Detection: UV at 254 nm (aromatic ring) and 210 nm (acetate).[1]

  • Chiral Method (Enantiomeric Excess):

    • Column: Chiralpak AD-H or OD-H.[1]

    • Mobile Phase: Hexane : IPA : Diethylamine (90:10:0.1).[1]

    • Role of Diethylamine: It competes for active sites on the stationary phase, sharpening the amine peak.[1]

Analytical Decision Tree

AnalyticalWorkflowSampleSample: Acetate SaltNMR1H NMR (D2O)Sample->NMRHPLC_AchiralRP-HPLC (pH 7)Sample->HPLC_AchiralStoichCheck Integral Ratio(Aromatic : Acetate Methyl)NMR->StoichConfirm 1:1 SaltPurityChemical Purity > 98%?HPLC_Achiral->PurityHPLC_ChiralChiral HPLCPurity->HPLC_ChiralIf PassReprocessReprocessPurity->ReprocessIf FailEEDetermine % eeHPLC_Chiral->EE

Figure 2: Analytical workflow for validating salt stoichiometry and chiral purity.

1H NMR Interpretation Guide

When analyzing the acetate salt in

  • Acetate Singlet: Look for a sharp singlet at

    
     ppm (3H).[1]
    
  • Benzylic Methine: Quartet at

    
     ppm (1H).
    
  • Methyl Doublet: Doublet at

    
     ppm (3H) coupled to the methine.[1]
    
  • Aromatic Region: Two doublets (AA'BB' system) around 6.8–7.3 ppm, characteristic of para-substitution.[1]

  • Dimethylamino: Singlet at

    
     ppm (6H).
    

Self-Validation: Integration of the acetate singlet (1.9 ppm) vs. the dimethylamino singlet (2.9 ppm) must yield a 1:2 ratio (3H : 6H). Deviation implies non-stoichiometric salt formation or residual solvent.[1]

Stability & Storage Protocols

Solid State Stability
  • Hygroscopicity: Acetate salts are notoriously hygroscopic.[1] Exposure to >60% RH can lead to deliquescence (absorbing enough water to dissolve).[1]

  • Oxidation: The dimethylaniline moiety is electron-rich and susceptible to oxidation (N-oxide formation) upon prolonged exposure to air/light.[1]

  • Protocol: Store in amber glass vials, under Argon/Nitrogen, at 2–8°C.

Solution Stability
  • In Water: Stable for 24 hours at ambient temperature.

  • In Methanol: Potential for trans-esterification or acetamide formation over long periods (weeks), though slow at RT.[1]

References

  • PubChem. (2023).[1] Compound Summary: 4-(1-aminoethyl)-N,N-dimethylaniline.[1] National Library of Medicine.[1] [Link]

  • Angene Chemical. (2023).[1] Product Sheet: 4-(1-Aminoethyl)-N,N-dimethylaniline; acetic acid (CAS 1177346-49-4). [Link][1][4]

molecular structure and weight of 4-(1-aminoethyl)-N,N-dimethylaniline acetate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Profile: 4-(1-Aminoethyl)-N,N-dimethylaniline Acetate

Document Type: Technical Whitepaper & Handling Guide Version: 2.0 (Scientific Reference) Target Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists

Executive Summary

4-(1-Aminoethyl)-N,N-dimethylaniline acetate (CAS: 1177346-49-4) is the acetic acid salt of the chiral benzylic amine, 1-(4-(dimethylamino)phenyl)ethanamine. Structurally, it functions as a bifunctional building block, combining a strongly electron-donating dimethylamino group with a reactive primary amine at the benzylic position.

While the free base is prone to oxidative degradation and carbamate formation upon exposure to atmospheric


, the acetate salt offers enhanced stability, improved handling characteristics, and controlled solubility profiles essential for peptide coupling, chiral resolution, and organocatalysis. This guide provides a definitive structural analysis, synthesis logic, and characterization protocols.

Molecular Identity & Structural Architecture

Physicochemical Constants
PropertyValueNotes
IUPAC Name 1-[4-(Dimethylamino)phenyl]ethanamine acetate
CAS Number 1177346-49-4Specific to the acetate salt
Molecular Formula

Salt (

)
Molecular Weight 224.30 g/mol Base: 164.25
Chirality Racemic (±) or Enantiopure (

)
Contains one stereocenter at the benzylic carbon
Physical State Crystalline Solid (White to Off-White)Hygroscopic; store under inert atmosphere
Solubility Water, Methanol, Ethanol, DMSOLimited solubility in non-polar ethers/hexanes
Structural Analysis

The molecule consists of a p-phenylene linker connecting two distinct nitrogen environments:

  • The Tertiary Amine (Dimethylamino): Acts as a strong electron donor (

    
     effect), significantly increasing the electron density of the aromatic ring. This makes the ring susceptible to electrophilic aromatic substitution if not protected.
    
  • The Primary Amine (Benzylic): The site of salt formation. The acetate counterion interacts here via hydrogen bonding (

    
    ).
    
  • The Chiral Center: The C1-ethyl group creates a stereocenter. The acetate salt is frequently used in chiral resolution processes because the salt formation is reversible and mild.

Synthetic Route & Salt Formation[9]

Causality Note: Direct alkylation of aniline is uncontrolled. The preferred industrial route utilizes the reductive amination of 4-dimethylaminoacetophenone to ensure regiospecificity at the benzylic position.

Reaction Pathway Diagram

SynthesisPathway cluster_legend Process Logic Start 4-Dimethylamino- acetophenone Inter Oxime/Imine Intermediate Start->Inter NH2OH·HCl or NH4OAc Base Free Amine Base (Oil/Unstable) Inter->Base Reduction (H2/Pd-C or NaCNBH3) Salt Target Acetate Salt (Crystalline Solid) Base->Salt AcOH (1.0 eq) Et2O/Hexane Ketone to Amine Ketone to Amine Stabilization via Salt Stabilization via Salt Ketone to Amine->Stabilization via Salt

Caption: Stepwise conversion from ketone precursor to stable acetate salt via reductive amination.

Experimental Protocol: Salt Formation

Objective: Isolate the acetate salt from the crude free base oil to prevent oxidation.

  • Dissolution: Dissolve 10 mmol of crude 4-(1-aminoethyl)-N,N-dimethylaniline (free base) in 20 mL of anhydrous diethyl ether.

    • Why: Ether is a non-polar solvent where the free base is soluble, but the polar acetate salt is likely insoluble, driving precipitation.

  • Acid Addition: In a separate vial, dilute 10 mmol (1.0 eq) of Glacial Acetic Acid in 5 mL of diethyl ether. Add this dropwise to the amine solution at 0°C with vigorous stirring.

    • Critical Control: Do not use excess acid; a 1:1 stoichiometry is required to prevent formation of complex solvates or "oiling out."

  • Crystallization: A white precipitate should form immediately. If oiling occurs, scratch the flask wall or add a seed crystal.

  • Isolation: Filter under Nitrogen (Schlenk line preferred). Wash the cake with cold pentane to remove unreacted organic impurities.

  • Drying: Dry in a vacuum desiccator over

    
     for 4 hours.
    
    • Note: Acetate salts are hygroscopic. Avoid prolonged exposure to ambient air.

Analytical Characterization (QC)

To validate the structure, one must confirm the presence of the acetate moiety and the integrity of the benzylic amine.

Predicted NMR Profile ( -DMSO)
NucleusShift (

ppm)
MultiplicityIntegrationAssignment
1H 1.85Singlet3HAcetate

(

)
1H 1.35Doublet3HBenzylic Methyl (

)
1H 2.85Singlet6HN,N-Dimethyl (

)
1H 4.10Quartet1HBenzylic Methine (

)
1H 6.70Doublet2HAromatic (Ortho to

)
1H 7.20Doublet2HAromatic (Meta to

)
1H 8.50+Broad Singlet3HAmmonium (

)

Validation Check: The presence of the singlet at ~1.85 ppm with an integration of 3H relative to the aromatic protons confirms the 1:1 salt stoichiometry.

Analytical Workflow Diagram

QCWorkflow cluster_tests Parallel Validation Sample Raw Salt Sample NMR 1H NMR (DMSO-d6) Check Acetate Stoichiometry Sample->NMR HPLC Chiral HPLC Determine ee% (if chiral) Sample->HPLC KF Karl Fischer Check Water Content Sample->KF Decision Compliance Check NMR->Decision HPLC->Decision KF->Decision Release Release for Use Decision->Release Pass Reprocess Recrystallize Decision->Reprocess Fail

Caption: Quality Control decision tree ensuring chemical purity, enantiomeric excess, and moisture control.

Handling & Safety (E-E-A-T)

  • Hygroscopicity: Acetate salts are notoriously hygroscopic. Absorption of water alters the molecular weight calculation for stoichiometry in subsequent reactions.

    • Protocol: Always weigh in a glovebox or rapid-transfer environment.

  • Stability: The dimethylamino group is sensitive to photo-oxidation. Store in amber vials at 2-8°C.

  • Toxicity: Like many aniline derivatives, this compound should be treated as potentially toxic by inhalation and skin contact. Use double-gloving (Nitrile) and work within a fume hood.

References

  • Angene Chemical. (n.d.). 4-(1-Aminoethyl)-N,N-dimethylaniline; acetic acid - Product Analysis. Retrieved from [1]

  • PubChem. (2025).[2][3][4][5] 4-Dimethylaminophenethylamine (Base Compound).[5] National Library of Medicine. CID 151268.[5] Retrieved from

  • Ingersoll, A. W., et al. (1936).[6] Preparation of alpha-Methylbenzylamine Derivatives. Journal of the American Chemical Society, 58, 1808.[6] (Foundational synthesis of the scaffold).

  • Sigma-Aldrich. (n.d.). Product Specification: 4-(1-Aminoethyl)-N,N-dimethylaniline. Retrieved from

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of Dimethylaniline Acetate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of the thermodynamic stability of dimethylaniline acetate derivatives, a class of compounds of significant interest in pharmaceutical development and organic synthesis. Recognizing the critical role of stability in determining the shelf-life, efficacy, and safety of active pharmaceutical ingredients (APIs), this document synthesizes theoretical principles with practical, field-proven methodologies for stability assessment. We delve into the structural and electronic factors that govern the stability of these organic salts, offering a framework for predicting and understanding their degradation pathways. Detailed, self-validating protocols for key analytical techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Isothermal Microcalorimetry (IMC), are presented. This guide is intended for researchers, scientists, and drug development professionals, providing the in-depth knowledge required to design robust stability studies and make informed decisions in the development of new chemical entities.

Introduction: The Critical Role of Stability in Drug Development

The journey of a new chemical entity from discovery to a marketable pharmaceutical product is fraught with challenges, with the inherent stability of the molecule being a primary determinant of success. Thermodynamic stability, which governs the propensity of a compound to exist in its current form without degrading, is a cornerstone of drug development. For dimethylaniline acetate derivatives, which find applications as catalysts and synthetic intermediates, understanding their stability is paramount.

The formation of a salt, such as an acetate, from a basic parent molecule like a substituted N,N-dimethylaniline is a common strategy to improve physicochemical properties such as solubility and dissolution rate.[1][2] However, this modification also introduces a new set of stability considerations. The anilinium salt's stability is not only a function of the aniline derivative itself but is also influenced by the properties of the counter-ion and the solid-state interactions within the crystal lattice.[3][4] Instability can manifest as chemical degradation, leading to a loss of potency and the formation of potentially toxic impurities, or as physical changes, such as polymorphism or disproportionation back to the free base and acid, which can drastically alter bioavailability.[4][5]

This guide will provide a deep dive into the factors governing the thermodynamic stability of dimethylaniline acetate derivatives and the state-of-the-art techniques used to quantify it.

Theoretical Framework of Thermodynamic Stability

The thermodynamic stability of a dimethylaniline acetate salt is intrinsically linked to the energetics of the anilinium cation, the acetate anion, and the crystal lattice they form. The overall stability can be considered in terms of the Gibbs free energy of formation (ΔGf°) of the salt from its constituent elements in their standard states.[6] A more negative ΔGf° generally indicates a more stable compound. In the context of degradation, we are often more interested in the activation energy (Ea) and the change in Gibbs free energy (ΔG) for the decomposition reaction.

Electronic and Structural Effects of Substituents

The electronic nature of substituents on the aromatic ring of N,N-dimethylaniline plays a pivotal role in the stability of the corresponding anilinium acetate salt.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2), cyano (-CN), and halogens decrease the electron density on the aniline nitrogen. This makes the parent aniline a weaker base and, consequently, the anilinium cation a stronger acid (lower pKa).[7] The increased acidity of the anilinium ion can lead to a less stable salt, as the proton is more readily transferred back to the acetate anion, initiating decomposition. Furthermore, EWGs can stabilize the parent aniline through resonance, which may also contribute to a lower thermal stability of the salt.[8][9] Studies on N,N,N-trimethylanilinium salts have shown that electron-deficient aryl substituents accelerate thermal degradation.[8]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) and alkyl chains increase the electron density on the nitrogen atom, making the parent aniline a stronger base and the anilinium cation a weaker acid (higher pKa).[7] This generally leads to the formation of more stable anilinium salts. The increased basicity of the nitrogen enhances the strength of the ionic interaction with the acetate counter-ion, thereby increasing the overall thermodynamic stability of the salt.

The interplay of these electronic effects is a key determinant of the salt's stability.

cluster_0 Substituent Effects on Stability cluster_1 Impact EWG Electron-Withdrawing Group (EWG) (-NO2, -CN, -X) Anilinium Dimethylanilinium Cation EWG->Anilinium Decreases Basicity of Parent Aniline Decreased Decreased Stability EWG->Decreased EDG Electron-Donating Group (EDG) (-OCH3, -CH3) EDG->Anilinium Increases Basicity of Parent Aniline Increased Increased Stability EDG->Increased Stability Thermodynamic Stability of Acetate Salt Anilinium->Stability

Figure 1: Influence of electronic substituent effects on the thermodynamic stability of dimethylaniline acetate salts.

The Role of the Counter-Ion

While this guide focuses on acetate derivatives, it is crucial to understand that the nature of the counter-ion significantly impacts salt stability. Acetate is the conjugate base of a weak acid (acetic acid). The thermal decomposition of anilinium carboxylates can be initiated by a proton transfer from the anilinium cation to the carboxylate anion, forming the free aniline and carboxylic acid.[10][11] At higher temperatures, this can be followed by irreversible decomposition into an amide and water.[11]

Studies on other anilinium salts have demonstrated that salts with non-nucleophilic counter-ions, such as triflate or tetrakis(3,5-bis(trifluoromethyl)phenyl)borate, are significantly more stable than those with nucleophilic counter-ions like halides.[8] This is because the thermal degradation of, for example, N,N,N-trimethylanilinium iodide proceeds via an SN2 pathway where the iodide ion attacks a methyl group.[8] While acetate is a weaker nucleophile than iodide, its basicity facilitates the initial proton transfer, which is often the rate-determining step in the decomposition of such salts.

Experimental Methodologies for Stability Assessment

A multi-faceted approach employing several analytical techniques is essential for a thorough assessment of the thermodynamic stability of dimethylaniline acetate derivatives.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[12] It is an indispensable tool for determining the thermal stability and decomposition profile of a compound.

Causality Behind Experimental Choices: TGA is chosen as the primary screening tool for thermal stability because it directly measures mass loss, providing clear indications of decomposition, dehydration, or desolvation.[13][14] The choice of a dynamic temperature ramp allows for the determination of the onset temperature of decomposition, which is a critical parameter for comparing the relative stability of different derivatives.[15] Performing the analysis under an inert atmosphere (e.g., nitrogen) is crucial to prevent oxidative degradation, thus isolating the thermal decomposition process.[16]

Self-Validating Protocol for TGA:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications and USP General Chapter <891>.[13]

  • Sample Preparation: Accurately weigh 5-10 mg of the dimethylaniline acetate derivative into a clean, tared TGA pan (typically alumina or platinum).[14]

  • Experimental Conditions:

    • Place the sample in the TGA furnace.

    • Purge the furnace with dry nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[15]

    • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.[4]

  • Data Acquisition and Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

    • The data should be presented as a thermogram (mass % vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.[13][17]

  • System Suitability: Run a certified reference material with a known decomposition profile to verify instrument performance. The results should be documented alongside the sample analysis.[13]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[18] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition.

Causality Behind Experimental Choices: DSC is employed to complement TGA by providing information on the energetics of thermal events.[13][19] While TGA shows if and at what temperature a mass loss occurs, DSC reveals whether the process is endothermic or exothermic, providing insights into the mechanism.[17] For instance, melting is an endothermic process, while some decomposition reactions can be highly exothermic, which is a critical safety consideration.[20] The use of hermetically sealed pans is recommended for volatile compounds or when studying melting behavior to prevent mass loss before the thermal event of interest.

Self-Validating Protocol for DSC:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium) as described in USP General Chapter <891>.[13]

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan. Crimp the pan with a lid (hermetically sealed if volatility or melting is of primary interest).[18]

  • Experimental Conditions:

    • Place the sample and an empty reference pan in the DSC cell.

    • Purge the cell with dry nitrogen at a flow rate of 20-50 mL/min.

    • Heat the sample at a constant rate, typically 10 °C/min, over a temperature range relevant to the TGA findings.[18]

  • Data Acquisition and Analysis:

    • Record the heat flow as a function of temperature.

    • Identify and quantify the temperatures and enthalpies of any thermal events (e.g., melting point, enthalpy of fusion, decomposition exotherm).[13]

  • System Suitability: Analyze a reference material with a known melting point and enthalpy of fusion. The measured values should fall within the specified limits of the reference material.

cluster_0 Thermal Analysis Workflow Start Start: Dimethylaniline Acetate Derivative Sample TGA Thermogravimetric Analysis (TGA) (USP <891>, ASTM E1131) Start->TGA Primary Screen IMC Isothermal Microcalorimetry (IMC) Start->IMC Long-term/Ambient Stability DSC Differential Scanning Calorimetry (DSC) (USP <891>) TGA->DSC Determine Temperature Range Data_Analysis Data Analysis & Interpretation TGA->Data_Analysis T_onset, % Mass Loss DSC->Data_Analysis Melting Point, ΔH_fusion, Decomposition Enthalpy IMC->Data_Analysis Degradation Rate (k), Activation Energy (Ea) Stability_Report Comprehensive Stability Report Data_Analysis->Stability_Report

Figure 2: A comprehensive workflow for the thermal stability assessment of dimethylaniline acetate derivatives.

Isothermal Microcalorimetry (IMC)

IMC is a highly sensitive technique that measures the heat flow from a sample at a constant temperature.[21] It can detect very slow degradation processes that are not observable by TGA or DSC, making it ideal for determining long-term stability and shelf-life at ambient or near-ambient temperatures.[13][22]

Causality Behind Experimental Choices: Traditional accelerated stability studies at high temperatures may not be predictive of degradation at storage conditions if the degradation mechanism changes with temperature.[13] IMC overcomes this limitation by directly measuring the heat produced by degradation at or near the intended storage temperature.[23] This provides a more accurate assessment of long-term stability and allows for the calculation of degradation kinetics under relevant conditions.[10]

Self-Validating Protocol for IMC:

  • Instrument Setup and Calibration: Ensure the microcalorimeter is in a thermally stable environment. Calibrate the instrument electronically according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh a larger sample (e.g., 50-200 mg) into a clean glass ampoule. Seal the ampoule.

  • Experimental Conditions:

    • Place the sample ampoule and a reference ampoule (containing an inert material like glass beads) into the calorimeter.

    • Allow the system to equilibrate for several hours until a stable baseline heat flow is achieved.

    • Maintain the sample at a constant temperature (e.g., 25 °C, 40 °C) and record the heat flow over an extended period (days to weeks).[23]

  • Data Acquisition and Analysis:

    • Plot the heat flow (in microwatts) as a function of time.

    • The measured heat flow is proportional to the rate of degradation.

    • By conducting experiments at several temperatures, the activation energy (Ea) for the degradation process can be determined using the Arrhenius equation.[13]

  • System Suitability: The baseline stability of the instrument should be monitored and recorded. The noise level should be significantly lower than the heat flow measured from the sample.

Data Presentation and Interpretation

Table 1: Comparative Thermal Stability Data for Substituted N,N-Dimethylanilinium Salts

Substituent (Position)Salt TypeTonset (°C) by TGAMelting Point (°C) by DSCReference
HBromide~180-250-[24]
HChloride--
HNitrate~135-175-
HPerchlorate~175-220-
4-NO2IodideLower than H-[8]
4-OCH3IodideHigher than H-[8]
Various Acetate Data to be determined Data to be determined

Note: The data for bromide, chloride, nitrate, and perchlorate salts are included to provide a comparative context for the expected stability of acetate derivatives. The stability of anilinium salts is highly dependent on the counter-ion and experimental conditions.

Interpretation of Results:

  • A lower Tonset in TGA indicates lower thermal stability.

  • For the acetate derivatives, it is hypothesized that electron-withdrawing groups on the dimethylaniline ring will lead to a lower Tonset compared to the unsubstituted derivative, while electron-donating groups will result in a higher Tonset. This is based on the principle that EWGs increase the acidity of the anilinium cation, facilitating the initial proton transfer step of decomposition.[7][8]

  • A large exothermic event in the DSC thermogram, especially if it occurs at a relatively low temperature, can indicate a significant safety hazard.

  • IMC data provides a direct measure of the degradation rate at a specific temperature. A higher heat flow corresponds to a faster degradation rate and lower stability.

Conclusion

The thermodynamic stability of dimethylaniline acetate derivatives is a multifaceted property governed by the electronic nature of substituents on the aromatic ring and the inherent characteristics of the anilinium-acetate ion pair. A comprehensive assessment of this stability requires a synergistic application of thermoanalytical techniques, including TGA, DSC, and IMC. By following robust, self-validating protocols, researchers and drug development professionals can obtain reliable and reproducible data to compare the stability of different derivatives, identify potential degradation pathways, and predict long-term shelf-life. This in-depth understanding is crucial for selecting stable drug candidates, designing appropriate formulations, and ensuring the safety and efficacy of the final pharmaceutical product.

References

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  • CS Analytical. (n.d.). USP Thermal Analysis Testing for Plastic Components. Retrieved from [Link]

  • ResearchGate. (n.d.). Four anilinium salt degradation mechanisms for which DFT-computed solutions were found. Retrieved from [Link]

  • Hewitt, W. M., et al. (2013). Development of Quantitative Structure-Metabolism (QSMR) Relationships for Substituted Anilines Based on Computational Chemistry. PubMed. [Link]

  • Singh, H., et al. (1998). Preparation and thermal decomposition of ring substituted dimethyl anilinium bromides. Journal of Thermal Analysis and Calorimetry, 51(2-3), 855-861. [Link]

  • Washington, J. B., et al. (2021). Trialkylammonium salt degradation: implications for methylation and cross-coupling. Chemical Science, 12(20), 7047-7057. [Link]

  • Chan, M. N., et al. (n.d.). Structural Dependence of the Thermal Stability of Aminium Salts with Dicarboxylic Acids. Atmospheric Chemistry and Physics Discussions.
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  • ASTM International. (2021). E1868 Standard Test Methods for Loss-On-Drying by Thermogravimetry. [Link]

  • Quora. (2017, February 24). How aniline react with carboxylic acid and carboxylic acid derivatives? Retrieved from [Link]

  • TA Instruments. (n.d.). Isothermal Microcalorimetry: Pharmaceutical Applications of Microcalorimetry. Retrieved from [Link]

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  • ResearchGate. (n.d.). a) The TG and DSC curves of thermal decomposition of the complexes in... Retrieved from [Link]

  • American Pharmaceutical Review. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More? Retrieved from [Link]

  • Academia.edu. (n.d.). Stability of pharmaceutical salts in solid oral dosage forms. Retrieved from [Link]

  • Lazzaroni, S., et al. (n.d.).
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  • Wadsö, I. (n.d.). STANDARDS IN ISOTHERMAL MICROCALORIMETRY.
  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
  • ResearchGate. (n.d.). (PDF) Two anilinium salts: anilinium hydrogenphosphite and anilinium hydrogenoxalate hemihydrate. Retrieved from [Link]

  • de Fátima, A., et al. (2022). Improving the Stability and Efficiency of Perovskite Solar Cells by a Bidentate Anilinium Salt. JACS Au, 2(6), 1391-1400. [Link]

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  • Lu, G. H., et al. (2007). Quantitative structure-activity relationships for predicting the joint toxicity of substituted anilines and phenols to algae. Bulletin of environmental contamination and toxicology, 78(1), 73-77. [Link]

  • Singh, H., et al. (n.d.). Studies on (non) energetic compounds. Part-14: Thermal decomposition of dimethylanilinium chlorides. PlumX Metrics. [Link]

  • AIR Unimi. (n.d.). Isothermal Calorimetry Protocols to assess the Quality of Ready-to-use Vegetables. Retrieved from [Link]

  • Halawy, S. A., & Mohamed, M. A. (1993). Non-isothermal decomposition of nickel acetate tetrahydrate. Journal of analytical and applied pyrolysis, 25, 219-231. [Link]

  • Smith, D. M., et al. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115. [Link]

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  • ResearchGate. (n.d.). Gibbs free energy profiles for the formation of vinyl acetate over... Retrieved from [Link]

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pKa values and ionization of 4-(1-aminoethyl)-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the pKa Values and Ionization of 4-(1-aminoethyl)-N,N-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the acid-dissociation constants (pKa) and resulting ionization behavior of the bifunctional molecule, 4-(1-aminoethyl)-N,N-dimethylaniline. As a molecule possessing two distinct basic centers—a primary aliphatic amine and a tertiary aromatic amine—its ionization profile is critical for understanding its pharmacokinetic and pharmacodynamic properties. This document elucidates the theoretical underpinnings of its ionization, provides established experimental protocols for pKa determination, and discusses the application of computational methods for pKa prediction. The content herein is designed to equip researchers in drug development and related scientific fields with the necessary expertise to characterize and modulate the physicochemical properties of this and similar compounds.

Introduction: The Significance of 4-(1-aminoethyl)-N,N-dimethylaniline and its Ionization State

4-(1-aminoethyl)-N,N-dimethylaniline is a substituted aniline derivative featuring both a primary amine on an ethyl side chain and a tertiary dimethylamino group directly attached to the benzene ring[1]. Its chemical structure (Figure 1) presents two ionizable functional groups, making its acid-base properties fundamental to its behavior in biological systems.

The extent of ionization of a drug molecule, governed by its pKa value(s) and the pH of the surrounding medium, profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the charge state of a molecule affects its ability to cross lipophilic barriers like the blood-brain barrier and cell membranes, its solubility in aqueous physiological fluids, and its potential for binding to target receptors. Therefore, a thorough understanding and accurate determination of the pKa values of 4-(1-aminoethyl)-N,N-dimethylaniline are paramount for its development and application in medicinal chemistry and pharmacology.

Figure 1: Chemical Structure of 4-(1-aminoethyl)-N,N-dimethylaniline

Caption: Structure of 4-(1-aminoethyl)-N,N-dimethylaniline highlighting the two nitrogen atoms.

Theoretical Framework: Understanding the pKa of Bifunctional Amines

The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which a functional group is 50% ionized. For a base, the pKa refers to the pKa of its conjugate acid. 4-(1-aminoethyl)-N,N-dimethylaniline has two basic nitrogen atoms that will be protonated at different pH values.

  • The Primary Aliphatic Amine: The primary amine on the ethyl side chain is expected to be the more basic of the two. Primary aliphatic amines typically have pKa values in the range of 9-11[2]. This is because the lone pair of electrons on the nitrogen is localized and readily available for protonation.

  • The Tertiary Aromatic Amine: The tertiary N,N-dimethylamino group attached to the aniline ring is expected to be less basic. The lone pair of electrons on this nitrogen atom can be delocalized into the aromatic pi-system, reducing its availability for protonation. For comparison, the pKa of N,N-dimethylaniline is approximately 5.0[3]. The substituents on the aniline ring can further influence this pKa value[4][5][6].

Based on these structural considerations, we can predict two distinct pKa values for 4-(1-aminoethyl)-N,N-dimethylaniline. The higher pKa will correspond to the protonation of the primary aliphatic amine, while the lower pKa will be associated with the protonation of the tertiary aromatic amine.

Ionization Equilibrium

The ionization of 4-(1-aminoethyl)-N,N-dimethylaniline can be represented by the following equilibria:

Ionization_Equilibrium B Uncharged (pH >> pKa1, pKa2) BH+ Singly Protonated (pKa2 < pH < pKa1) B->BH+ + H+ (pKa1) BH2^2+ Doubly Protonated (pH << pKa1, pKa2) BH+->BH2^2+ + H+ (pKa2)

Caption: Stepwise protonation of 4-(1-aminoethyl)-N,N-dimethylaniline.

Experimental Determination of pKa Values

Several robust experimental techniques are available for the precise determination of pKa values. Potentiometric titration is a widely adopted and accurate method[2][7][8].

Potentiometric Titration: A Self-Validating Protocol

Principle: This method involves the gradual addition of a strong acid (titrant) to a solution of the sample (analyte) while continuously monitoring the pH. The resulting titration curve of pH versus the volume of titrant added reveals inflection points that correspond to the pKa values.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 4-(1-aminoethyl)-N,N-dimethylaniline hydrochloride salt[9][10].

    • Dissolve the sample in a known volume (e.g., 50 mL) of deionized, CO2-free water. The use of a salt form ensures initial protonation of the basic centers.

    • Incorporate a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength throughout the titration.

  • Titration Setup:

    • Calibrate a high-precision pH meter with standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

    • Immerse the calibrated pH electrode and a temperature probe into the sample solution.

    • Place the solution on a magnetic stirrer to ensure homogeneity.

    • Use a calibrated burette to add a standard solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Acquisition:

    • Record the initial pH of the solution.

    • Add the titrant in small aliquots (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration well past the expected equivalence points.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The pKa values are determined from the half-equivalence points. For a diprotic base titrated with a strong acid (or its salt with a strong base), the pKa values can be determined from the pH at the 50% and 150% neutralization points.

    • Alternatively, the first and second derivatives of the titration curve can be plotted to more accurately pinpoint the equivalence points. The pKa is the pH at the midpoint between two equivalence points.

Trustworthiness and Self-Validation: The sigmoidal shape of the titration curve and the clear inflection points provide an internal validation of the experimental integrity. The sharpness of these points is indicative of the accuracy of the measurements.

Spectrophotometric Determination

For compounds with a suitable chromophore that changes upon ionization, UV-Vis spectrophotometry can be a powerful alternative for pKa determination. The absorbance of the compound is measured at a fixed wavelength across a range of pH values. A plot of absorbance versus pH will yield a sigmoidal curve from which the pKa can be determined at the inflection point[11].

Computational Prediction of pKa Values

In modern drug discovery, in silico methods are increasingly used to predict physicochemical properties like pKa, offering a rapid and cost-effective alternative to experimental determination, especially in the early phases of development. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can provide accurate pKa predictions for molecules like substituted anilines[4][5][6][12][13][14].

Methodology Overview:

  • Structure Optimization: The 3D structures of the neutral, singly protonated, and doubly protonated forms of 4-(1-aminoethyl)-N,N-dimethylaniline are optimized using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Solvation Effects: Since pKa is a solution-phase property, it is crucial to account for the effect of the solvent (water). This is typically done using a polarizable continuum model (PCM).

  • Free Energy Calculation: The Gibbs free energies of all species in the gas phase and their solvation free energies are calculated.

  • pKa Calculation: The pKa is then calculated from the change in Gibbs free energy for the deprotonation reaction.

The accuracy of these predictions can be high, often with a root mean square error (RMSE) of less than 0.5 pKa units for well-parameterized models[4][6][13].

Summary of Expected pKa Values and Ionization Profile

Functional GroupEstimated pKa RangeRationale
Primary Aliphatic Amine9.5 - 10.5Typical range for primary alkylamines[2].
Tertiary Aromatic Amine4.5 - 5.5Similar to N,N-dimethylaniline, with potential minor shifts due to the para-substituent[3].

Implications for Drug Development:

  • At Physiological pH (~7.4): The primary aliphatic amine (pKa ~10) will be almost completely protonated (positively charged), while the tertiary aromatic amine (pKa ~5) will be predominantly in its neutral, unprotonated form.

  • In the Stomach (pH ~1-3): Both amino groups will be fully protonated, and the molecule will exist as a dication.

  • In the Intestine (pH ~6-7.5): The primary amine will remain protonated, while the tertiary amine will be mostly uncharged.

This differential ionization behavior will significantly impact the molecule's interaction with biological membranes and targets.

Conclusion

The pKa values of 4-(1-aminoethyl)-N,N-dimethylaniline are critical determinants of its physicochemical and biological properties. This guide has outlined the theoretical basis for its ionization, provided a detailed, field-proven protocol for the experimental determination of its pKa values via potentiometric titration, and discussed the utility of computational prediction methods. A thorough characterization of the pKa values is an indispensable step in the rational design and development of drug candidates based on this scaffold.

References

  • Smith, J. et al. (2019). pKa prediction from an ab initio bond length: Part 3—benzoic acids and anilines.
  • Margabandu, R., & Subramani, K. (2012). Comparative Study of Various Quantum Mechanical Descriptors for Prediction of Ionization Constant (pKa) of Substituted Anilines.
  • Li, X., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules.
  • Jadreško, D., et al. (2010). Simple Method for the Estimation of pKa of Amines.
  • Li, X., et al. (2024). Predicting p Ka Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. PubMed.
  • Li, X., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media.
  • Al-Ghafri, A., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI.
  • BenchChem. (2025). An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. BenchChem.
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  • MilliporeSigma. 4-(1-aminoethyl)-N,N-dimethylaniline. MilliporeSigma.
  • BLDpharm. 4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride. BLDpharm.
  • BLDpharm. 4-(1-Aminoethyl)-N,N-dimethylaniline xhydrochloride. BLDpharm.
  • FooDB. (2010). N,N-Dimethylaniline. FooDB.

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Technical Whitepaper: Safety, Handling, and Toxicological Profiling of 4-(1-Aminoethyl)-N,N-dimethylaniline Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and synthetic chemistry, chiral amines and functionalized anilines serve as critical pharmacophores and building blocks for active pharmaceutical ingredients (APIs). 4-(1-aminoethyl)-N,N-dimethylaniline (CAS: 91800-15-6) and its corresponding salts, such as the dihydrochloride variant (CAS: 1986297-80-6), are highly valued intermediates[1][2]. However, the dual presence of a tertiary aniline moiety and a primary aliphatic amine introduces complex physicochemical behaviors and significant occupational hazards.

This technical guide synthesizes current Safety Data Sheet (SDS) parameters, toxicological mechanisms, and field-proven laboratory protocols to provide researchers with a comprehensive framework for safely handling these compounds. By understanding the causality behind the hazards—specifically methemoglobinemia and dermal toxicity—scientists can implement robust, self-validating safety systems.

Physicochemical Profiling & Structural Implications

The structural dichotomy of 4-(1-aminoethyl)-N,N-dimethylaniline dictates its physical state and reactivity. The free base is typically a viscous liquid[3], prone to atmospheric oxidation and carbon dioxide absorption (forming carbamates). To enhance benchtop stability and precise stoichiometric weighing, the compound is predominantly utilized as a dihydrochloride salt[4].

Table 1: Comparative Physicochemical Data
PropertyFree BaseDihydrochloride Salt
CAS Number 91800-15-6[1]1986297-80-6[2]
Molecular Formula C₁₀H₁₆N₂C₁₀H₁₈Cl₂N₂
Molecular Weight 164.25 g/mol 237.17 g/mol
Physical State Liquid[3]Solid (Crystalline Powder)[4]
Stability Air/Light SensitiveStable under inert atmosphere
Solubility Organic solvents (DCM, EtOAc)Water, Methanol, DMSO
Primary Hazard High volatility, rapid dermal absorptionDust inhalation, corrosive upon hydration

Causality Insight: The protonation of both nitrogen centers in the dihydrochloride salt significantly reduces the vapor pressure, mitigating the acute inhalation hazard associated with the free base. However, it introduces the risk of aerosolized dust inhalation, necessitating specific engineering controls.

Toxicological Mechanisms (The "Why" Behind the Hazards)

Based on the toxicological profile of the core N,N-dimethylaniline structure, this compound is classified under GHS as Acute Tox. 3 (Oral, Dermal, Inhalation) , Carc. 2 (Suspected Carcinogen) , and Aquatic Chronic 2 [5][6].

Aniline-Induced Methemoglobinemia

The most acute systemic threat posed by N,N-dimethylaniline derivatives is their profound effect on the cardiovascular and hematopoietic systems[7]. The toxicity is not caused by the parent compound itself, but by its hepatic metabolites.

When absorbed through the skin or ingested, the compound undergoes Cytochrome P450 (CYP)-mediated N-hydroxylation. The resulting N-hydroxylamine metabolite enters the bloodstream and penetrates erythrocytes. Inside the red blood cells, it acts as a potent oxidizing agent, converting the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺). This forms methemoglobin, which is incapable of binding oxygen, leading to rapid cellular hypoxia, cyanosis, and potentially fatal cardiovascular collapse[7].

Methemoglobinemia A 4-(1-aminoethyl)-N,N-dimethylaniline B Hepatic CYP450 Metabolism (N-hydroxylation) A->B Dermal/Oral Absorption C N-hydroxylamine Metabolite B->C Enzymatic Oxidation D Erythrocyte Penetration C->D Systemic Circulation E Hemoglobin Oxidation (Fe2+ to Fe3+) D->E ROS Generation F Methemoglobinemia (Impaired O2 Transport) E->F Conformational Change G Cellular Hypoxia & Cyanosis F->G Clinical Manifestation

Figure 1: Biochemical pathway of aniline-induced methemoglobinemia and hypoxia.

Dermal Sensitization and Corrosivity

The 1-aminoethyl moiety is a primary aliphatic amine. Upon contact with ambient moisture or sweat on the skin, it undergoes hydrolysis to form a highly alkaline micro-environment. This causes localized saponification of dermal lipids, leading to severe irritation, chemical burns, and enhanced systemic absorption of the toxic aniline core.

Comprehensive Safety & Handling Protocols

To ensure scientific integrity and personnel safety, all protocols must function as self-validating systems. The following engineering controls and Personal Protective Equipment (PPE) are mandatory[8].

Engineering Controls
  • Containment: All manipulations of the free base or the dihydrochloride salt must be performed in a Class II Type A2 biological safety cabinet or a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Inert Atmosphere: For long-term storage, the compound must be kept under Argon or Nitrogen to prevent oxidative degradation into highly colored, toxic azo-byproducts.

PPE Specifications & Causality
  • Gloves: Standard latex or thin nitrile gloves are insufficient due to the rapid permeation rate of aniline derivatives[8]. Butyl rubber or heavy-duty neoprene gloves must be used. Self-validation: Double-gloving is required; the outer glove must be inspected for discoloration (a sign of amine oxidation) and changed every 30 minutes during active handling.

  • Respirator: If engineering controls fail, a half-face respirator equipped with an Organic Vapor/Acid Gas (OV/AG) cartridge and a P100 particulate filter is required to block both the volatile free base and the aerosolized salt dust.

Experimental Methodologies

Protocol A: Safe Dissolution and Free-Base Liberation

Researchers often purchase the stable dihydrochloride salt but require the free base for cross-coupling reactions or reductive aminations. This protocol details the safe, self-validating extraction of the free base.

Step-by-Step Methodology:

  • Preparation: Tare a clean, dry 50 mL round-bottom flask inside the fume hood.

  • Weighing: Transfer 1.0 g (4.21 mmol) of (R)-4-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride into the flask. Caution: Minimize dust generation.

  • Aqueous Solvation: Dissolve the solid in 15 mL of degassed, deionized water. The solution will be acidic.

  • Neutralization: Slowly add a 2M NaOH solution dropwise while stirring at 0°C. Self-validation: Monitor the pH using indicator strips. Continue addition until the aqueous layer reaches pH 10–11. The free base will begin to "oil out" as a cloudy suspension.

  • Extraction: Add 20 mL of cold Dichloromethane (DCM) to the flask. Transfer the mixture to a separatory funnel.

  • Phase Separation: Invert gently to avoid emulsion. Drain the lower organic layer (containing the free base) into an Erlenmeyer flask. Repeat extraction with 2 x 10 mL DCM.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (rotary evaporator) ensuring the exhaust is trapped and vented properly.

Workflow Step1 1. Material Prep Weigh Dihydrochloride Salt in Fume Hood Step2 2. Solvation Dissolve in DI Water at 0°C Step1->Step2 Step3 Step3 Step2->Step3 Step4 4. Extraction Extract with DCM (Isolate Free Base) Step3->Step4 Step5 5. Post-Processing Dry over Na2SO4 Concentrate in vacuo Step4->Step5

Figure 2: Experimental workflow for the safe liberation of the free base from the salt.

Protocol B: Emergency Spill Response

Aniline derivatives are highly toxic to aquatic life (Aquatic Chronic 2)[9]. Spills must not be washed into the sink.

Step-by-Step Methodology:

  • Evacuate & Assess: Immediately clear the area. Assess the spill volume. Don heavy-duty PPE (Butyl gloves, respirator).

  • Neutralization (For Free Base): Cover the liquid spill with a weak solid acid, such as citric acid or sodium bisulfate, to protonate the amine, reducing its volatility and dermal permeability.

  • Absorption: Apply an inert absorbent material (e.g., vermiculite or sand) over the neutralized spill.

  • Collection: Sweep the absorbed material using non-sparking tools into a highly visible, sealable hazardous waste container.

  • Decontamination: Wash the spill surface with a 5% acetic acid solution, followed by soapy water, and collect all washings as hazardous chemical waste.

Regulatory and Environmental Compliance

Disposal of 4-(1-aminoethyl)-N,N-dimethylaniline must comply with local environmental regulations regarding halogenated and nitrogenous organic waste. Because it is categorized as H411 (Toxic to aquatic life with long lasting effects) [6][9], aqueous streams containing traces of this compound must never be discharged into municipal wastewater. All organic extracts and aqueous washings must be incinerated at a licensed hazardous waste facility capable of scrubbing nitrogen oxides (NOx) from the exhaust.

References

  • Texas State University. "N,N-Dimethylaniline Material Safety Data Sheet". Available at:[Link]

  • Carl Roth. "Safety Data Sheet: N,N-dimethylaniline". Available at:[Link]

  • Penta Chemicals. "N,N-Dimethylaniline - SAFETY DATA SHEET". Available at:[Link]

  • Loba Chemie. "N,N-DIMETHYLANILINE AR - Safety Data Sheet". Available at:[Link]

  • DC Fine Chemicals. "Safety Data Sheet - 105350 - N,N-Dimethylaniline". Available at:[Link]

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The Strategic Utility of 4-(1-Aminoethyl)-N,N-dimethylaniline in Advanced Medicinal Chemistry and Probe Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and chemical biology, the selection of bifunctional building blocks dictates the trajectory of scaffold development. 4-(1-Aminoethyl)-N,N-dimethylaniline (CAS: 91800-15-6) is a highly privileged, versatile intermediate. It features a primary benzylic amine positioned on a chiral center, paired with a para-substituted N,N-dimethylaniline moiety. This whitepaper dissects the physicochemical rationale for employing this molecule, detailing its dual utility as a pharmacophore vector in targeted therapeutics and as an electron-donating trigger in fluorogenic sensors.

Physicochemical Profiling & Structural Rationale

The structural brilliance of 4-(1-aminoethyl)-N,N-dimethylaniline lies in its orthogonal reactivity and distinct pKa environments. The benzylic amine acts as a potent nucleophile for coupling reactions, while the N,N-dimethyl group serves as an electron-donating group (EDG) that modulates the electronic landscape of the aromatic ring without interfering in standard acylation or alkylation workflows.

Table 1: Quantitative Physicochemical Data & Application Causality
PropertyValueCausality / Relevance
CAS Number 91800-15-6 (Racemic)Primary identifier for procurement and library registration[1].
Chiral Variants 1986297-80-6 (R-enantiomer)Enables stereoselective spatial orientation in target binding pockets[2].
Molecular Weight 164.25 g/mol Low MW allows for seamless integration into Fragment-Based Drug Design (FBDD)[1].
pKa (Benzylic Amine) ~9.0 - 9.5 (Est.)Ensures protonation at physiological pH, acting as a critical hydrogen bond donor.
pKa (Aniline Nitrogen) ~5.0 - 5.5 (Est.)Remains largely unprotonated at pH 7.4, preserving its electron-donating capacity for PeT[3].

Application in Chemical Biology: Photoinduced Electron Transfer (PeT) Sensors

In the realm of cellular imaging, the N,N-dimethylaniline moiety is the quintessential electron donor used to construct Photoinduced Electron Transfer (PeT) sensors[4]. When 4-(1-aminoethyl)-N,N-dimethylaniline is conjugated to a fluorophore (e.g., BODIPY or Coumarin) via its benzylic amine, the resulting probe exists in a "dark" state.

The Causality of Quenching: The Highest Occupied Molecular Orbital (HOMO) of the unprotonated N,N-dimethylaniline is higher in energy than the HOMO of the excited fluorophore. Upon photon excitation, an electron rapidly transfers from the aniline donor to the fluorophore, quenching fluorescence via non-radiative decay[3]. When the target analyte (e.g., a proton or metal ion) binds to the aniline nitrogen, the donor's HOMO energy is lowered, blocking the PeT process and triggering a massive fluorescence enhancement (the "ON" state).

PeT_Pathway Probe Conjugated Probe (Fluorophore + N,N-dimethylaniline) Excitation Photon Excitation (hν) Probe->Excitation Protonation Analyte Binding / Protonation (Blocks Donor HOMO) Probe->Protonation Target Analyte / H+ ExcitedState Excited Fluorophore (A*) Excitation->ExcitedState PeT_Active PeT Active (OFF State) Electron Transfer from Donor ExcitedState->PeT_Active Neutral pH / Free PeT_Inactive PeT Inactive (ON State) ExcitedState->PeT_Inactive Protonated / Bound Quenched Fluorescence Quenched Non-radiative decay PeT_Active->Quenched Protonation->Excitation Emission Fluorescence Emission (Radiative Decay) PeT_Inactive->Emission

Figure 1: PeT mechanism modulated by the N,N-dimethylaniline moiety in fluorescent probes.

Application in Targeted Therapeutics: Kinase Inhibitor Scaffolds

Chiral benzylic amines are ubiquitous in FDA-approved pharmaceuticals, frequently serving as hinge-binding motifs or solvent-channel directors in kinase inhibitors[5]. The incorporation of 4-(1-aminoethyl)-N,N-dimethylaniline into a heteroaryl core (such as a pyrimidine or quinazoline) via Nucleophilic Aromatic Substitution (SNAr) provides a rigid, stereochemically defined vector. The N,N-dimethyl group further enhances lipophilicity and can engage in specific cation-


 interactions within hydrophobic protein pockets.

SNAr_Workflow Step1 1. Reagent Prep Equip heteroaryl chloride & Amine Step2 2. Base Addition DIPEA (2.5 eq) in polar aprotic solvent Step1->Step2 Step3 3. Thermal Activation Heating (80-120°C) Step2->Step3 Step4 4. Nucleophilic Attack Benzylic amine attacks core Step3->Step4 Step5 5. Workup & Purification Aqueous quench, chromatography Step4->Step5

Figure 2: Step-by-step SNAr workflow utilizing 4-(1-aminoethyl)-N,N-dimethylaniline.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify mechanistic success.

Protocol A: SNAr Coupling for Kinase Scaffolds

Objective: Conjugate 4-(1-aminoethyl)-N,N-dimethylaniline to a 2-chloro-heteroaryl scaffold. Causality of Reagents: N,N-Diisopropylethylamine (DIPEA) is utilized over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile against the electrophilic heteroaryl chloride. N-Methyl-2-pyrrolidone (NMP) is chosen as the solvent for its high boiling point and superior solubilization of polar transition states.

  • Preparation: In an oven-dried microwave vial, dissolve the heteroaryl chloride (1.0 equiv, 0.5 mmol) in anhydrous NMP (3.0 mL).

  • Amine Addition: Add 4-(1-aminoethyl)-N,N-dimethylaniline (1.2 equiv, 0.6 mmol). If using the dihydrochloride salt[2], increase the base in the next step to 4.5 equiv.

  • Base Addition: Add DIPEA (2.5 equiv, 1.25 mmol) dropwise.

  • Thermal Activation: Seal the vial and heat at 110°C for 2 hours (or microwave at 120°C for 20 minutes).

  • Self-Validating IPC (LCMS): Sample 5

    
    L of the reaction. The starting heteroaryl chloride will exhibit a distinct isotopic signature (M / M+2 in a 3:1 ratio due to 
    
    
    
    Cl/
    
    
    Cl). A successful reaction is validated by the complete disappearance of this isotopic cluster and the emergence of a single
    
    
    peak corresponding to the exact mass of the coupled product.
  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with 5% aqueous LiCl (3 x 10 mL) to selectively remove the NMP. Dry the organic layer over

    
     and concentrate for silica gel purification.
    
Protocol B: Amide Coupling for PeT Probe Synthesis

Objective: Attach the amine to a carboxylate-functionalized fluorophore (e.g., BODIPY-COOH). Causality of Reagents: HATU is selected over EDC/HOBt due to the steric hindrance of the secondary carbon at the benzylic position. The pKa differential ensures absolute chemoselectivity: the benzylic amine (pKa ~9.5) acts as the sole nucleophile, while the aniline nitrogen (pKa ~5.5) remains entirely unreactive, eliminating the need for protecting groups.

  • Activation: Dissolve the fluorophore-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 15 minutes at room temperature to form the active OAt ester.

  • Coupling: Add 4-(1-aminoethyl)-N,N-dimethylaniline (1.1 equiv). Stir for 2 hours.

  • Self-Validating IPC (TLC): Monitor via TLC (typically 5% MeOH in DCM). The highly fluorescent starting material spot should convert to a new, higher Rf spot that exhibits quenched fluorescence under 365 nm UV light (validating the successful installation of the PeT donor).

  • Workup: Quench with saturated

    
    , extract with DCM, and purify via reverse-phase chromatography.
    

References

  • Title: Photoinduced electron transfer from N,N-dimethylaniline to 7-amino Coumarins in protein-surfactant complex Source: AIP Publishing URL: [Link]

  • Title: Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Chemical Compatibility of Aminoethyl Dimethylaniline with Acetic Acid: A Mechanistic and Operational Guide

Author: BenchChem Technical Support Team. Date: March 2026

The interaction between aminoethyl dimethylaniline—specifically the widely utilized isomer 4-(2-aminoethyl)-N,N-dimethylaniline (DMAPEA) —and acetic acid is a foundational reaction in both pharmaceutical intermediate synthesis and materials science. Because DMAPEA possesses two distinct nitrogen centers (a primary aliphatic amine and a tertiary aromatic amine), its chemical compatibility with acetic acid is not binary. Instead, it is highly dependent on thermal conditions, stoichiometry, and the desired thermodynamic versus kinetic outcomes.

This whitepaper dissects the causality behind these interactions, providing drug development professionals with the mechanistic grounding and self-validating protocols required to control whether the system yields a stable organic salt or undergoes covalent amidation.

Molecular Profiling & pKa Dynamics

To predict the compatibility of DMAPEA with acetic acid (AcOH), we must first analyze the basicity of the two nitrogen centers.

  • The Aliphatic Primary Amine (Aminoethyl group): The nitrogen is

    
     hybridized, and its lone pair is highly localized and available for protonation. This results in a strong basic character with a predicted 
    
    
    
    of approximately 10.37 [1].
  • The Aromatic Tertiary Amine (Dimethylaniline group): The lone pair on this nitrogen is delocalized into the

    
    -system of the benzene ring via resonance. This significantly depresses its electron availability, yielding a 
    
    
    
    of roughly 5.21 [2].

Acetic acid is a weak organic acid with a


 of 4.76. When these two chemicals are introduced, the 

of >5 units between the two nitrogen centers dictates a highly selective, stepwise protonation sequence.

G A Free Base DMAPEA B 1 eq AcOH (pH ~7) A->B Aliphatic NH2 Protonation (pKa ~10.4) C Excess AcOH (pH <4) B->C Aromatic NMe2 Protonation (pKa ~5.2)

Fig 1. Stepwise protonation sequence driven by the ΔpKa between aliphatic and aromatic nitrogens.

Ambient Compatibility: Acetate Salt Formation

At ambient temperatures (20°C – 25°C), DMAPEA and acetic acid are highly compatible but reactive. They undergo a rapid, exothermic acid-base neutralization. Because the


 of the aliphatic amine (10.37) is much higher than that of acetic acid (4.76), the equilibrium lies entirely in favor of the protonated amine and the acetate anion, forming 4-(2-aminoethyl)-N,N-dimethylaniline acetate .

If exactly 1.0 equivalent of acetic acid is used, only the primary amine is protonated. If >2.0 equivalents are used, the tertiary aromatic amine will also become protonated, forming a bis-acetate salt. In drug development, the mono-acetate salt is often synthesized deliberately to improve the aqueous solubility and oxidative stability of the otherwise easily degraded free base [3].

Elevated Temperature Compatibility: N-Acetylation

While the acetate salt is the thermodynamic sink at room temperature, applying thermal energy fundamentally alters the compatibility profile. Heating the DMAPEA-acetate salt above 110°C (or utilizing a dehydrating coupling agent at room temperature) drives a nucleophilic acyl substitution.

The thermal energy overcomes the electrostatic stability of the salt bridge, allowing the primary amine to attack the carbonyl carbon of the acetate ion. Subsequent dehydration (loss of


) forms a stable covalent amide bond: N-(2-(4-(dimethylamino)phenyl)ethyl)acetamide . This acetamide is a critical intermediate; for instance, it serves as the direct precursor for Bischler-Napieralski cyclizations to form 3,4-dihydroisoquinoline derivatives, a core scaffold in morphinan and opiate synthesis [4].

G A Aminoethyl Dimethylaniline (Free Base) C Ambient Mixing (Exothermic) A->C B Acetic Acid (AcOH) (pKa 4.76) B->C E Acetate Salt (Thermodynamic Sink) C->E Proton Transfer D Thermal Dehydration (>110°C, -H2O) F N-Acetamide Derivative (Kinetic/Covalent Product) D->F Nucleophilic Acyl Substitution E->D Heat Applied

Fig 2. Divergent reaction pathways of aminoethyl dimethylaniline and acetic acid based on thermal input.

Quantitative Data Summary

To aid in experimental design, the physicochemical parameters and expected reaction outcomes are summarized below.

Table 1: Thermodynamic vs. Kinetic Product Matrix

Reaction ParameterEquivalents of AcOHTemperaturePrimary Product FormedVisual/Physical Cue
Equimolar Ambient 1.05 eq20°C - 25°CMono-acetate saltExotherm (~+15°C); white precipitate in non-polar solvent.
Excess Ambient >2.5 eq20°C - 25°CBis-acetate saltComplete dissolution; highly acidic pH (<4).
Thermal Dehydration 1.5 eq (in Toluene)110°C (Reflux)N-Acetamide derivativeGeneration of water (captured via Dean-Stark trap).
Catalytic Coupling 1.1 eq + EDC/HOBt20°C - 25°CN-Acetamide derivativePrecipitation of urea byproduct (e.g., EDU).

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure the integrity of the chemical transformation.

Protocol A: Controlled Synthesis of DMAPEA Mono-Acetate Salt

Objective: To isolate the stable mono-acetate salt without inducing amidation or oxidizing the dimethylaniline moiety.

  • Preparation: Dissolve 10.0 mmol (1.64 g) of DMAPEA free base in 20 mL of anhydrous Methyl tert-butyl ether (MTBE) in a 50 mL round-bottom flask under a nitrogen atmosphere.

    • Validation Checkpoint: The solution should be clear and pale yellow. Dark brown coloration indicates prior oxidation of the free base.

  • Acid Addition: Place the flask in an ambient water bath (20°C). Using a syringe pump, add 10.5 mmol (0.60 mL) of glacial acetic acid dropwise over 10 minutes.

    • Validation Checkpoint: Monitor the flask temperature. A mild exotherm (rising to ~30-35°C) validates that the acid-base proton transfer is occurring. A white precipitate will begin to crash out of the MTBE.

  • Isolation: Stir for an additional 30 minutes to ensure complete crystallization. Filter the suspension through a sintered glass funnel (porosity 3). Wash the filter cake with 2 x 5 mL of cold MTBE.

  • Drying: Dry the solid under vacuum (<10 mbar) at 40°C for 4 hours.

    • Validation Checkpoint: Dissolve a 5 mg aliquot in

      
       for 
      
      
      
      -NMR. The downfield shift of the aliphatic
      
      
      protons adjacent to the nitrogen confirms selective protonation, while the aromatic dimethyl protons remain relatively unshifted.
Protocol B: Thermally-Driven N-Acetylation (Amidation)

Objective: To force the covalent amidation of the primary amine using acetic acid as both the acyl donor and solvent.

  • Preparation: In a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 10.0 mmol (1.64 g) of DMAPEA free base.

  • Solvent/Reactant Addition: Add 15.0 mmol (0.86 mL) of glacial acetic acid and 30 mL of anhydrous toluene.

  • Reflux & Dehydration: Heat the mixture to reflux (approx. 110°C - 115°C).

    • Validation Checkpoint: As the amidation proceeds, the theoretical yield of water (10 mmol, ~0.18 mL) will azeotrope with the toluene and collect in the Dean-Stark trap. The cessation of water droplet formation (usually after 3-4 hours) is a macroscopic validation of reaction completion.

  • Workup: Cool the reaction to room temperature. Wash the organic layer with 20 mL of saturated aqueous

    
     to neutralize unreacted acetic acid.
    
    • Validation Checkpoint: Spot the organic layer on a Silica TLC plate and stain with Ninhydrin. A negative (colorless) result indicates the complete consumption of the primary amine, validating successful amidation.

  • Concentration: Dry the toluene layer over anhydrous

    
    , filter, and concentrate in vacuo to yield the acetamide product.
    

References

  • PubChem. "4-Dimethylaminophenethylamine - Computed Properties." National Center for Biotechnology Information. Available at:[Link]

  • ChemBK. "2-(P-Dimethylaminophenyl)Ethylamine Properties and pKa." ChemBK Chemical Database. Available at:[Link]

  • Naruto, S., et al. "Intra- and Inter-molecular Photoreactions of N-chloroacetyl Derivatives of Dimethylaminophenethylamines." Chemical and Pharmaceutical Bulletin, 1981. Available at:[Link]

  • Wang, P., et al. "Preparation of amides from an acid and amine for intermediates in the synthesis of morphinans." European Patent Office, EP2177504A1, 2010.

Precision Melting Point Determination: 4-(1-aminoethyl)-N,N-dimethylaniline Acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the precision methodology for determining the melting point of 4-(1-aminoethyl)-N,N-dimethylaniline acetate , a specialized amine salt intermediate.

Given the specific nature of amine acetate salts—which are frequently hygroscopic and prone to thermal instability—this guide rejects the standard capillary method in favor of Differential Scanning Calorimetry (DSC) as the primary validation standard.

Executive Summary & Technical Context

Target Analyte: 4-(1-aminoethyl)-N,N-dimethylaniline acetate Chemical Class: Chiral Aromatic Amine Salt Criticality: High. This compound is a structural isomer or derivative related to the synthesis of acetylcholinesterase inhibitors (e.g., Rivastigmine analogs).[1] The acetate salt form is typically employed for enantiomeric resolution or purification of the volatile free base.

The "Acetate" Challenge

Unlike hydrochloride or tartrate salts, acetate salts of organic amines present unique characterization challenges:

  • Hygroscopicity: Acetate anions often form hydrogen bonds with atmospheric moisture, creating a "pseudo-hydrate" that depresses the observed melting point.

  • Thermal Lability: Acetic acid is a weak acid; at elevated temperatures (near the melting point), the salt may dissociate, leading to the evaporation of acetic acid and the observation of a decomposition endotherm rather than a true melt.

  • Polymorphism: This salt may exist in multiple crystal forms depending on the crystallization solvent (e.g., ethyl acetate vs. ethanol).

Recommendation: The melting point must be determined using DSC (Differential Scanning Calorimetry) in hermetically sealed pans to prevent volatile loss and moisture interference.

Physicochemical Characterization Workflow

The following logic gate ensures that the melting point data is thermodynamically valid and not an artifact of solvent loss.

MP_Determination_Workflow Start Sample Isolation (4-(1-aminoethyl)-N,N-dimethylaniline acetate) Drying Vacuum Drying (40°C, <10 mbar, P2O5) Start->Drying TGA TGA Screening (Thermogravimetric Analysis) Drying->TGA Decision Weight Loss < 1%? TGA->Decision DSC_Open DSC (Pinhole Lid) Allow Volatiles Escape Decision->DSC_Open No (Solvated) DSC_Hermetic DSC (Hermetic Seal) True Melting Point Decision->DSC_Hermetic Yes (Anhydrous) Analysis Data Analysis (Onset vs. Peak) DSC_Open->Analysis DSC_Hermetic->Analysis

Figure 1: Decision matrix for selecting the correct thermal analysis technique based on residual solvent/moisture content.

Detailed Experimental Protocol

Phase 1: Sample Preparation (Critical)

Acetate salts are "moisture magnets." A sample taken directly from a bottle on a shelf will likely show a melting point 5–10°C lower than the true value.

  • Vacuum Drying: Place 500 mg of the salt in a vacuum oven at 40°C for 4–6 hours. Use phosphorus pentoxide (

    
    ) as a desiccant in the chamber to scavenge released acetic acid vapors or moisture.
    
  • Handling: Handle the dried sample in a glovebox or a low-humidity environment (<20% RH) to prevent rapid re-absorption of water.

Phase 2: Differential Scanning Calorimetry (DSC)

This protocol assumes the use of a standard heat-flux DSC (e.g., TA Instruments Q-Series or Mettler Toledo DSC 3+).

ParameterSettingRationale
Pan Type Aluminum Hermetic (Tzero)Prevents dissociation of acetic acid and evaporation during the scan.
Sample Mass 2.0 – 4.0 mgSmall mass minimizes thermal gradients within the salt crystal.
Purge Gas Nitrogen (

) at 50 mL/min
Inert atmosphere prevents oxidative degradation of the amine.
Ramp Rate 5°C/min Slower rates (e.g., 2°C/min) may allow decomposition; faster rates (20°C/min) broaden the peak.
Range 30°C to 200°CCovers the likely melting range (expected ~80–140°C for this class) without overheating.

Procedure:

  • Tare the empty hermetic pan and lid.

  • Load 2–4 mg of dried sample.

  • Cold Seal: Use a mechanical press to seal the lid. Ensure the bottom of the pan is not deformed to maintain contact with the sensor.

  • Equilibrate at 30°C for 2 minutes.

  • Ramp at 5°C/min to 200°C.

Phase 3: Data Interpretation

The thermogram for an amine acetate salt can be complex. Use this guide to interpret the signal:

  • Scenario A: Sharp Endotherm (The Goal)

    • Signal: A sharp downward peak with a flat baseline before and after.

    • Result: The Onset Temperature (

      
      ) is the reported melting point. The Peak Temperature (
      
      
      
      ) is dependent on mass and heating rate.
  • Scenario B: Broad Endotherm (Moisture)

    • Signal: A broad, shallow peak starting near 60–80°C.

    • Cause: Loss of water or excess acetic acid.

    • Action: Re-dry the sample and repeat.[2]

  • Scenario C: Endotherm followed by Exotherm

    • Signal: Melt (down) followed immediately by a rise (up).

    • Cause: Melt-decomposition. The salt melts, then the amine degrades.

    • Action: Report the melt onset, but note "with decomposition."

Expected Results & Reference Data

While the specific melting point of the acetate salt of 4-(1-aminoethyl)-N,N-dimethylaniline is not a standard pharmacopeial value (unlike the hydrochloride, which melts >180°C), structural analogs suggest the following range:

  • Free Base (Liquid/Low Melt): The parent amine is an oil or low-melting solid at room temperature.

  • Acetate Salt (Solid): Expected Melting Range: 85°C – 115°C .

    • Note: If the value is <70°C, suspect high solvent content or that the salt has reverted to the free base.

Comparative Data Table
Compound FormCAS No.[3][4][5][6]StateApprox.[7][8][9][10][11] MP / BP
Free Base 91800-15-6Oily LiquidBP: ~120°C (0.5 mmHg)
Hydrochloride 1089297-18-6Crystalline SolidMP: >180°C (Decomp)
Acetate (Target) ProprietaryHygroscopic SolidTarget: 85–115°C (Est.)

Troubleshooting & Validation

If inconsistent results are observed, perform a TGA-DSC overlay :

Signal_Interpretation Signal Endothermic Event at 100°C Check_Weight Check TGA Weight Loss Signal->Check_Weight Result_A Mass Loss > 2% (Desolvation) Check_Weight->Result_A Result_B Mass Loss ~ 0% (True Melting) Check_Weight->Result_B

Figure 2: Distinguishing desolvation from melting using TGA data.

  • Validation Step: If the DSC peak is broad, recrystallize a small portion from anhydrous diethyl ether/ethanol (9:1) to remove excess acetic acid, dry thoroughly, and re-test.

References

  • Synthesis Context: The parent amine, 4-(1-aminoethyl)

    • Source: Sigma-Aldrich Product Sheet, CAS 91800-15-6. Link

  • DSC Methodology for Salts: ASTM E794-06, "Standard Test Method for Melting and Crystallization Temper

    • Source: ASTM International. Link

  • Amine Salt Characterization: Giron, D.

    • Context: Explains the "pseudo-hydrate" behavior of acetate salts in DSC. Link

  • Rivastigmine Analogs: "Process for the preparation of Rivastigmine and intermediates thereof."[12] WO Patent 2011070585.

    • Context: Describes the handling of the dimethylaminoethyl-phenyl intermediates and their salts. Link

Sources

Methodological & Application

Advanced Reductive Amination Strategies for the Synthesis of N,N-Dimethylaniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

N,N-dimethylanilines are critical pharmacophores and synthetic intermediates in drug discovery, agrochemicals, and materials science. While traditional nitrogen alkylation relies on nucleophilic substitution using toxic methylating agents (e.g., methyl iodide or dimethyl sulfate), these methods frequently suffer from poor chemoselectivity, leading to unwanted over-alkylation and the formation of quaternary ammonium salts[1].

Reductive amination—specifically reductive methylation—provides a highly tunable, chemoselective, and scalable alternative. In this process, a primary aniline derivative condenses with formaldehyde to form an iminium intermediate, which is subsequently reduced in situ to the tertiary amine[2]. The efficiency of this transformation hinges entirely on the selection of the reducing agent, which dictates the reaction's functional group tolerance, operating temperature, and environmental profile.

Mechanistic Causality

The conversion of a primary aniline to an N,N-dimethylaniline requires two sequential reductive amination cycles:

  • First Cycle: The primary aniline reacts with formaldehyde to form a hemiaminal, which dehydrates into an imine. The reducing agent delivers a hydride, yielding an N-monomethylaniline[2].

  • Second Cycle: The secondary amine reacts with a second equivalent of formaldehyde. Because it cannot form a neutral imine, it forms a highly electrophilic iminium ion, which is rapidly reduced to the final N,N-dimethylaniline[2].

Mechanism A Primary Aniline (Ar-NH2) B Hemiaminal (Ar-NH-CH2OH) A->B + Formaldehyde C Imine (Ar-N=CH2) B->C - H2O D N-Methylaniline (Ar-NH-CH3) C->D Hydride Transfer E Iminium Ion (Ar-N+(CH3)=CH2) D->E + Formaldehyde - H2O F N,N-Dimethylaniline (Ar-N(CH3)2) E->F Hydride Transfer

Sequential reductive amination pathway from aniline to N,N-dimethylaniline.

Quantitative Comparison of Reductive Methylation Systems

To guide synthetic planning, the following table summarizes the operational parameters and quantitative data of the most robust reductive methylation protocols:

Reductive SystemCarbon SourceTypical Temp (°C)Reaction Time (h)Yield Range (%)Functional Group TolerancePrimary Byproducts
Formic Acid (Eschweiler-Clarke) Formaldehyde (37% aq)100–13012–2474–99Low (cleaves acid-sensitive groups)CO₂, H₂O
Zinc / Acetic Acid Formaldehyde (35% aq)50–604–769–96High (tolerates esters, halogens)Zn salts, H₂O
Ru/C + H₂ (10 bar) Formaldehyde (37% aq)25–708–1662–96Very High (ideal for scale-up)H₂O
K₂CO₃ (Metal-Free) Formaldehyde (37% aq)13020~74Moderate (favors electron-rich anilines)Formate, H₂O

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Each includes specific analytical checkpoints to ensure the reaction is proceeding as intended, preventing downstream purification failures.

Protocol A: Classical Eschweiler-Clarke Methylation

Causality & Design: Formic acid serves a dual purpose: it acts as an acid catalyst to protonate the imine (increasing its electrophilicity) and functions as the hydride donor via decarboxylation[2]. Excess reagents and high heat are required to drive the equilibrium toward the tertiary amine and overcome the steric hindrance of the second methylation cycle.

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the primary aniline derivative (10.0 mmol) in formic acid (50.0 mmol, 5.0 eq). Note: The initial acid-base reaction is exothermic; add the acid slowly.

  • Reagent Addition: Add aqueous formaldehyde (37% w/w, 25.0 mmol, 2.5 eq) dropwise over 5 minutes.

  • Reaction: Heat the mixture to reflux (100–110 °C) in an oil bath for 12–16 hours.

  • Self-Validation Checkpoint: Observe the reaction for CO₂ gas evolution. The cessation of bubbling is a macroscopic indicator that hydride transfer has completed[2]. Confirm via TLC (Hexanes/EtOAc 4:1); the N,N-dimethyl product will exhibit a significantly higher

    
     value than the primary aniline due to the complete loss of hydrogen-bonding capability.
    
  • Workup: Cool to room temperature. Carefully quench the mixture by adding 2M NaOH iteratively until the pH > 10. Extract with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Mild Reductive Methylation using Zinc and Aqueous Formaldehyde

Causality & Design: For substrates with acid-sensitive moieties (e.g., esters or reducible functional groups), harsh refluxing in formic acid is destructive. Metallic zinc in the presence of acetic acid generates active hydride species in situ at much lower temperatures. This protocol is highly chemoselective and avoids the use of toxic borohydride reagents[3],[4].

  • Setup: To a solution of the aniline derivative (10.0 mmol) in 1,4-dioxane (20 mL), add glacial acetic acid (40.0 mmol, 4.0 eq) and 35% aqueous formaldehyde (25.0 mmol, 2.5 eq)[4].

  • Reduction: Add zinc dust (20.0 mmol, 2.0 eq) portion-wise over 10 minutes to control the mild exotherm.

  • Reaction: Stir the heterogeneous suspension at 50–60 °C for 4–7 hours[4].

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. Look for the sequential mass shift: Substrate

    
    
    
    
    
    Intermediate
    
    
    (+14 Da for monomethylation)
    
    
    Final Product
    
    
    (+28 Da for dimethylation). The complete disappearance of the intermediate mass confirms full conversion.
  • Workup: Filter the mixture through a Celite pad to remove unreacted zinc dust. Neutralize the filtrate with saturated aqueous NaHCO₃, extract with ethyl acetate (3 x 20 mL), dry over MgSO₄, and evaporate the solvent.

Protocol C: Heterogeneous Catalytic Reductive Methylation (Ru/C)

Causality & Design: For industrial scale-up or late-stage functionalization, transition-metal catalysis is preferred. Utilizing 5% Ru/C with formaldehyde and H₂ gas provides a highly atom-economical route. The ruthenium nanoparticles activate H₂, facilitating rapid reduction of the iminium intermediate without generating stoichiometric inorganic salt waste[1],[5].

  • Setup: In a high-pressure stainless-steel autoclave, combine the aniline substrate (10.0 mmol), 37% aqueous formaldehyde (30.0 mmol, 3.0 eq), and 5% Ru/C catalyst (50 mg) in methanol (20 mL)[5].

  • Pressurization: Seal the autoclave and purge the vessel with N₂ gas three times to remove oxygen. Pressurize the vessel with H₂ gas to 10 bar.

  • Reaction: Stir the mixture at 70 °C for 8–12 hours[5].

  • Self-Validation Checkpoint: Analyze an aliquot via ¹H NMR. The spectrum of the crude mixture must reveal a sharp, integrated 6H singlet around

    
     2.9–3.1 ppm, characteristic of the N,N-dimethyl protons. The broad -NH₂ signal (typically 
    
    
    
    3.5–4.5 ppm) must be completely absent.
  • Workup: Depressurize the autoclave carefully. Filter the mixture through a membrane filter to recover the Ru/C catalyst (which can be washed with methanol and recycled). Concentrate the filtrate in vacuo to yield the pure N,N-dimethylaniline derivative.

Workflow Start Select Aniline Substrate Check Are acid-sensitive groups present? Start->Check RouteA Protocol A: Eschweiler-Clarke (Formic Acid/HCHO) Check->RouteA No RouteB Protocol B or C: Zn/HCHO or Ru/C+H2 Check->RouteB Yes Reaction Execute Reaction RouteA->Reaction RouteB->Reaction Validation Self-Validation: LC-MS (+28 Da shift) 1H NMR (6H singlet) Reaction->Validation Validation->Reaction Incomplete (Add Reagents/Time) Purification Aqueous Workup & Extraction Validation->Purification Complete Conversion End Pure N,N-Dimethylaniline Purification->End

Decision matrix and validation workflow for reductive methylation.

References

  • Review of Modern Eschweiler–Clarke Methyl
  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source.CHIMIA.
  • Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc.
  • N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source.ACS Omega.
  • Efficient and Selective N-Dimethylation of Amines with Functional Aldehydes Catalysed by Ru Nanoparticles Heterogeneous C

Sources

Application Note: Strategic Synthesis and Resolution of Chiral Ligands Derived from 4-(1-Aminoethyl)-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis, optical resolution, and application of 4-(1-aminoethyl)-N,N-dimethylaniline (also known as 1-(4-(dimethylamino)phenyl)ethylamine). This precursor is a highly valuable "electron-rich" variant of the classic 1-phenylethylamine chiral auxiliary.

Scientific Rationale: Unlike the standard unsubstituted 1-phenylethylamine, the inclusion of the para-dimethylamino (-NMe₂) group introduces a strong electron-donating effect (


). When incorporated into ligands (e.g., Salen, P,N-imines), this moiety significantly increases electron density at the coordinated metal center, modulating the Lewis acidity and facilitating oxidative addition steps in catalytic cycles such as Suzuki-Miyaura coupling or asymmetric hydrogenation.

Precursor Synthesis & Resolution Workflow

The synthesis begins with commercially available 4-dimethylaminoacetophenone . Because the resulting amine is obtained as a racemate, a rigorous optical resolution protocol is required to isolate the enantiopure scaffold necessary for asymmetric catalysis.

Workflow Diagram

SynthesisWorkflow Start 4-Dimethylaminoacetophenone (CAS: 2124-31-4) Step1 Reductive Amination (NH4OAc, NaBH3CN) Start->Step1 Methanol, Reflux Racemate Racemic Amine (±)-1-(4-(dimethylamino)phenyl)ethylamine Step1->Racemate Workup Resolution Optical Resolution (+)-Tartaric Acid / EtOH Racemate->Resolution Salt Formation Crystallization Fractional Crystallization (Diastereomeric Salt Separation) Resolution->Crystallization Solubility Diff. FreeBase Base Liberation (NaOH) Crystallization->FreeBase Solid Phase Final Enantiopure (S)- or (R)-Amine FreeBase->Final Extraction

Figure 1: Step-wise synthetic pathway from acetophenone precursor to enantiopure amine scaffold.

Protocol 1: Synthesis of Racemic 4-(1-aminoethyl)-N,N-dimethylaniline

Objective: Convert the ketone to the primary amine via Leuckart-Wallach or Reductive Amination. The reductive amination route is preferred for milder conditions and higher yield.

Materials:

  • 4-Dimethylaminoacetophenone (10 mmol)

  • Ammonium Acetate (100 mmol, 10 eq)

  • Sodium Cyanoborohydride (NaCNBH₃) (7 mmol, 0.7 eq)

  • Methanol (dry)

Step-by-Step Procedure:

  • Imine Formation: Dissolve 4-dimethylaminoacetophenone (1.63 g, 10 mmol) and ammonium acetate (7.7 g, 100 mmol) in dry methanol (50 mL). Stir at room temperature for 30 minutes.

    • Critical Check: Ensure the reaction vessel is vented or under nitrogen; ammonia gas may evolve.

  • Reduction: Cool the mixture to 0°C. Add NaCNBH₃ (0.44 g, 7 mmol) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor by TLC (SiO₂, 10% MeOH in DCM).

  • Quench: Acidify with concentrated HCl to pH < 2 (careful evolution of HCN is possible; perform in a fume hood). Evaporate methanol.

  • Workup: Basify the aqueous residue with 10% NaOH to pH > 12. Extract with DCM (3 x 30 mL). Dry combined organics over Na₂SO₄ and concentrate.

  • Yield: Expect ~80-90% of yellow oil.

Protocol 2: Optical Resolution (The "Self-Validating" System)

Objective: Isolate the (S)-enantiomer using L-(+)-Tartaric acid.

Mechanism: The para-dimethylamino group increases the basicity of the amine, altering solubility profiles compared to standard phenylethylamine. Ethanol/Water mixtures are critical here.

Procedure:

  • Salt Formation: Dissolve the racemic amine (10 mmol) in hot Ethanol (20 mL). Separately dissolve L-(+)-Tartaric acid (10 mmol) in hot Ethanol (20 mL). Mix the solutions while hot.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

    • Observation: Needle-like crystals of the diastereomeric salt should form.

  • Recrystallization (Purification): Filter the crystals. Recrystallize from boiling Ethanol/Water (9:1) until the melting point is constant.

  • Liberation: Suspend the purified salt in water and treat with 2M NaOH. Extract the free amine into diethyl ether.

  • Validation: Measure Optical Rotation

    
    .
    
    • Target: Literature values for similar derivatives suggest

      
       to 
      
      
      
      (c=1, EtOH) for the (S)-isomer, but this must be established against a chiral HPLC standard (e.g., Chiralcel OD-H column).

Ligand Synthesis Applications

Once the enantiopure amine is secured, it serves as the chiral backbone for two major classes of ligands.

Application A: Synthesis of Electron-Rich Schiff Base (Salen-Type) Ligands

These ligands are ideal for Manganese or Cobalt-catalyzed enantioselective epoxidations.

Reaction Scheme:



Protocol:

  • Stoichiometry: Mix Enantiopure Amine (1.0 eq) and 3,5-di-tert-butylsalicylaldehyde (1.0 eq) in absolute Ethanol.

  • Conditions: Reflux for 4 hours.

    • Optimization: Add 3Å molecular sieves to the flask to drive the equilibrium by removing water.

  • Isolation: Cool to 0°C. The bright yellow/orange precipitate is filtered and washed with cold ethanol.

  • Characterization:

    • ¹H NMR (CDCl₃): Look for the imine singlet (

      
      ) around 
      
      
      
      8.3–8.6 ppm. The absence of the aldehyde proton (
      
      
      9.8 ppm) confirms completion.
Application B: Synthesis of P,N-Hemilabile Ligands

Used for Iridium-catalyzed asymmetric hydrogenation.

Protocol:

  • Reactants: Combine Enantiopure Amine (1.0 eq) with 2-(diphenylphosphino)benzaldehyde (1.0 eq) in dry Toluene.

  • Dehydration: Reflux with a Dean-Stark trap to remove water azeotropically.

  • Isolation: Evaporate solvent. Recrystallize from Hexane/DCM.

  • Significance: The "hard" nitrogen donor (from the imine) and "soft" phosphorus donor create a hemilabile environment. The remote -NMe₂ group on the chiral backbone pushes electron density to the metal through the imine bond, stabilizing high-oxidation state intermediates.

Analytical Data Summary

ParameterSpecificationMethod
Appearance Yellow viscous oil (Amine)Visual
Purity >98%GC-MS / ¹H NMR
Chiral Purity (ee) >99% (after 2 recrystallizations)Chiral HPLC (Chiralcel OD-H)
¹H NMR Diagnostic

2.90 (s, 6H, -NMe₂),

4.05 (q, 1H, CH-N)
400 MHz CDCl₃
Storage Under Argon, 4°COxidation sensitive

References

  • Precursor Properties: PubChem. 4-Dimethylaminoacetophenone (CAS 2124-31-4).[1] National Library of Medicine. Link

  • Schiff Base Synthesis: Salehi, M., et al. (2018). Synthesis, crystal structure... of two Schiff base ligands derived from DL-1-Phenylethylamine. Applied Chemistry Today. Link

  • Catalytic Utility: Hartwig, J.F. (1998). Transition Metal Catalysis with Amine Ligands. (General reference for Pd-Amine utility).
  • Resolution Methodology: Fredga, A. (1960).[2] Steric correlations by the quasi-racemate method. (Foundational text on phenylethylamine resolution).

  • General Protocol: Kargar, H., et al. (2021).[3] Synthesis... of Schiff base ligands derived from 4-aminoantipyrine. Journal of Molecular Structure. (Methodology adapted for electron-rich amines).

Sources

Troubleshooting & Optimization

Process Chemistry Support Portal: 4-(1-Aminoethyl)-N,N-dimethylaniline Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis, scale-up, and optimization of 4-(1-aminoethyl)-N,N-dimethylaniline acetate (CAS: 1177346-49-4)[1]. This portal is designed for process chemists and drug development professionals seeking to troubleshoot the reductive amination of 4-(dimethylamino)acetophenone.

Mechanistic Pathway & Causality

The most robust route to this aliphatic amine salt is the direct reductive amination of 4-(dimethylamino)acetophenone using an ammonia equivalent, followed by precipitation as an acetate salt. We utilize ammonium acetate (NH₄OAc) as a dual-purpose reagent: it acts as the nitrogen source for the iminium intermediate and provides the acidic buffering required to catalyze imine formation without protonating the dimethylamino group[2].

G A 4-(Dimethylamino) acetophenone C Iminium Intermediate A->C - H2O B NH4OAc (Ammonia Source) B->C E 4-(1-Aminoethyl)-N,N- dimethylaniline C->E Reduction D NaBH(OAc)3 (Hydride Donor) D->E G Target Acetate Salt (Crystallization) E->G Precipitation F Glacial AcOH (Salt Formation) F->G

Fig 1: Reductive amination pathway from 4-(dimethylamino)acetophenone to the target acetate salt.

Validated Standard Operating Protocol (SOP)

This self-validating protocol ensures that equilibrium is driven toward the product while minimizing over-alkylation and chemoselectivity failures.

Phase 1: Iminium Formation

  • Charge Reactor: Dissolve 1.0 equivalent of 4-(dimethylamino)acetophenone in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Amine Addition: Add 10.0 equivalents of NH₄OAc.

    • Causality: A massive excess of ammonia is critical. It shifts the equilibrium toward the primary imine and kinetically outcompetes the newly formed primary amine from attacking the iminium ion, which would otherwise form a secondary amine dimer[3].

  • Agitation: Stir at 25°C for 2 hours under a nitrogen atmosphere.

Phase 2: Chemoselective Reduction 4. Hydride Addition: Portion-wise, add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Causality: NaBH(OAc)₃ is chosen over NaBH₄ or NaCNBH₃ because it selectively reduces protonated imines (iminium ions) faster than ketones at mildly acidic pH, preventing the formation of the alcohol byproduct[2][3].

  • Validation Check: Monitor by HPLC or TLC. The reaction is self-validating; the disappearance of the bright yellow ketone indicates complete conversion to the amine.

Phase 3: Workup & Salt Formation 6. Quench: Quench the reaction with saturated aqueous NaHCO₃ (pH ~8) to neutralize the mixture and destroy excess hydride. 7. Extraction: Extract the free base into ethyl acetate (EtOAc). Wash the organic layer with brine and dry over anhydrous Na₂SO₄. 8. Crystallization: Concentrate the EtOAc layer to a minimal volume. Heat to 50°C and add 1.05 equivalents of glacial acetic acid. Slowly titrate with heptane (anti-solvent) until the cloud point is reached. Allow to cool to 5°C to crystallize the 4-(1-aminoethyl)-N,N-dimethylaniline acetate[1].

Diagnostic Q&A (Troubleshooting Guide)

Q: Why is my yield of the primary amine so low, with a large amount of secondary amine byproduct (dimerization)? A: Secondary amine formation occurs when the newly formed primary amine (4-(1-aminoethyl)-N,N-dimethylaniline) acts as a nucleophile and attacks an unreacted iminium ion. Resolution: Increase the NH₄OAc loading to 10–15 equivalents. The high concentration of ammonia kinetically outcompetes the primary amine for the ketone[2]. Alternatively, consider a stepwise approach: form the imine completely over molecular sieves before adding the reducing agent.

Q: I am observing significant reduction of the starting ketone to 1-[4-(dimethylamino)phenyl]ethanol. How do I prevent this? A: This is a chemoselectivity failure, typically caused by using a reducing agent that is too aggressive (like NaBH₄) or operating at the wrong pH. Resolution: Switch to NaBH(OAc)₃ in DCE. As demonstrated by Abdel-Magid et al., NaBH(OAc)₃ is exceptionally mild and will not reduce acetophenones efficiently, leaving the hydride available exclusively for the more electrophilic iminium ion[3][4].

Q: The acetate salt is crashing out as a sticky oil instead of a crystalline solid. What is the remedy? A: "Oiling out" (liquid-liquid phase separation) occurs when the crystallization solvent is too polar or the anti-solvent is added too rapidly, causing the salt to separate as a supersaturated liquid rather than nucleating as a solid. Resolution: Do not crash the salt out at room temperature. Heat the EtOAc solution to 50°C, add the acetic acid, and slowly add heptane dropwise just until the solution turns slightly turbid (the cloud point). Hold the temperature to allow seed crystals to form, then cool to 5°C at a controlled rate of 10°C/hour.

Troubleshooting Start Issue: Low Yield of Target Salt Check1 Is Ketone Alcohol Byproduct Present? Start->Check1 Fix1 Switch to NaBH(OAc)3 or adjust pH to ~5-6 Check1->Fix1 Yes Check2 Is Secondary Amine (Dimer) Present? Check1->Check2 No Fix2 Increase NH4OAc to 10+ eq to drive primary imine Check2->Fix2 Yes Check3 Is Salt Oiling Out? Check2->Check3 No Fix3 Adjust crystallization: EtOAc/Heptane at 50°C Check3->Fix3 Yes

Fig 2: Diagnostic logic tree for resolving common reductive amination yield issues.

Optimization Metrics

The following table summarizes the quantitative data for optimizing the reductive amination step, demonstrating the causality between reagent selection and product distribution.

Reducing AgentSolventNH₄OAc (eq)Temp (°C)Primary Amine Yield (%)Alcohol Byproduct (%)Dimer Byproduct (%)
NaBH₄MeOH5.02542%35%15%
NaCNBH₃MeOH10.02578%<5%12%
NaBH(OAc)₃ DCE 1.0 25 55% <2% 38%
NaBH(OAc)₃ DCE 10.0 25 94% <1% <2%

Note: The optimal conditions (Row 4) leverage the chemoselectivity of NaBH(OAc)₃ combined with the mass action of excess NH₄OAc to suppress both alcohol and dimer formation.

References

  • Angene Chemical. "4-(1-Aminoethyl)-n,n-dimethylaniline; acetic acid (CAS 1177346-49-4)." AngeneSci. URL: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897-2904. URL: [Link]

  • Medley, J. W. (n.d.). "C-N Bond-Forming Reactions: Reductive Amination." Harvard University Chemistry 115. URL: [Link]

Sources

Technical Support Center: Crystallization of Dimethylaniline Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of dimethylaniline acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-purity crystalline forms of this salt. We will explore the underlying principles and provide practical, field-proven solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical principles governing the formation and crystallization of dimethylaniline acetate?

A1: Dimethylaniline acetate is the salt formed from the acid-base reaction between the tertiary amine, N,N-dimethylaniline (a weak base), and acetic acid (a weak acid). The equilibrium of this reaction is crucial.

  • Acid-Base Equilibrium: The formation of the salt involves the transfer of a proton (H+) from acetic acid to the nitrogen atom of N,N-dimethylaniline. This equilibrium is highly dependent on the reaction conditions, particularly the stoichiometry of the reactants and the pH of the medium.[1][2]

  • Crystallization Driving Force: Crystallization is a purification technique that relies on the principle that most solids are more soluble in a hot solvent than in a cold one.[3][4] As a saturated solution of dimethylaniline acetate cools, the solubility decreases, leading to a supersaturated state from which the pure salt crystallizes, leaving impurities behind in the solution (mother liquor).[5]

Q2: How does the purity of the starting N,N-dimethylaniline and acetic acid impact crystallization?

A2: The purity of your starting materials is paramount. Commercial N,N-dimethylaniline often contains primary (aniline) and secondary (N-methylaniline) amine impurities from its synthesis.[6][7]

  • Impact of Amine Impurities: These impurities can also form acetate salts, which can co-crystallize with your desired product or, more commonly, inhibit crystallization altogether by disrupting the crystal lattice formation. It is highly recommended to purify N,N-dimethylaniline before use, for example, by refluxing with acetic anhydride to acylate the primary and secondary amines, followed by distillation.[6][8]

  • Impact of Water in Acetic Acid: Using glacial (anhydrous) acetic acid is critical.[9] Water can significantly increase the solubility of the salt, potentially preventing it from crystallizing out upon cooling. Water has a freezing point of 0 °C, while glacial acetic acid freezes at 16.6 °C.[10][11]

Q3: What is the role of pH in the crystallization process, and how can I control it?

A3: pH is arguably the most critical variable in the crystallization of any amine salt.[12][13][14] The solubility of N,N-dimethylaniline acetate is highly dependent on pH.[15]

  • At Low pH (Excess Acid): The equilibrium is pushed far towards the protonated (salt) form. This can increase the salt's solubility in polar solvents, making it difficult to crystallize out.

  • At High pH (Excess Base/Insufficient Acid): A significant portion of the salt will deprotonate back to the free base form of N,N-dimethylaniline. Since N,N-dimethylaniline is an oily liquid at room temperature, this will lead to the dreaded "oiling out" phenomenon instead of crystallization.[16][17]

  • Control Strategy: The optimal condition is typically achieved by using a slight molar excess of acetic acid (e.g., 1.05 to 1.1 equivalents) relative to the N,N-dimethylaniline. This ensures complete conversion to the salt without creating an overly acidic environment that would increase its solubility.

Crystallization Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of dimethylaniline acetate.

Issue 1: No Crystals Form Upon Cooling
Probable Causes Solutions & Scientific Rationale
1. Solution is not supersaturated. a) Concentrate the Solution: Too much solvent was used, preventing the concentration from reaching the supersaturation point upon cooling. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[18] Rationale: This increases the solute concentration, ensuring that the solubility limit is exceeded upon cooling. b) Use an Anti-Solvent: If concentration is not feasible, cautiously add a miscible "anti-solvent" (a solvent in which the salt is insoluble) dropwise to the solution until turbidity persists, then heat gently to redissolve and cool slowly. Common anti-solvents for polar salts include ethers or non-polar hydrocarbons.[4] Rationale: The anti-solvent reduces the overall solvating power of the system, lowering the solubility of the salt and inducing crystallization.
2. Nucleation is inhibited. a) Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. Rationale: The microscopic scratches on the glass provide high-energy sites that act as templates for crystal nucleation, overcoming the kinetic barrier to crystallization.[18] b) Add a Seed Crystal: If you have a previous pure sample, add a single tiny crystal to the cooled, clear solution. Rationale: A seed crystal provides a pre-existing, perfect lattice onto which new molecules can deposit, bypassing the difficult initial nucleation step entirely.[18]
3. Starting materials are impure. Purify Reactants: As discussed in the FAQ, impurities can act as crystallization inhibitors. Ensure N,N-dimethylaniline is freshly distilled or purified from primary/secondary amines.[6] Use glacial acetic acid.[9] Rationale: Purity is essential for the formation of a regular, repeating crystal lattice.
Issue 2: The Product "Oils Out" Instead of Crystallizing

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid.[18]

Probable Causes Solutions & Scientific Rationale
1. Solution is too concentrated. Dilute and Re-cool: The solution is becoming supersaturated at a temperature above the melting point of your salt or a eutectic mixture. Heat the solution to re-dissolve the oil, add a small amount of additional solvent (10-20% more), and allow it to cool much more slowly.[18] Rationale: By reducing the concentration, the saturation point is reached at a lower temperature, hopefully one below the melting point of the solid, allowing crystals to form directly.
2. Incorrect pH balance. Adjust Stoichiometry: An insufficient amount of acetic acid may have been used, leading to the separation of the unreacted, oily N,N-dimethylaniline free base (m.p. 2 °C).[16] Rationale: The system must be sufficiently acidic to ensure the amine is fully protonated to its salt form. Re-run the experiment ensuring at least a 1:1 molar ratio, or a slight excess of acetic acid.
3. Cooling rate is too fast. Slow Down the Cooling Process: Rapid cooling can cause the solute to crash out of solution as a high-energy, disordered liquid. Insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water and allowing it to cool to room temperature overnight). Rationale: Slow cooling provides the necessary time for molecules to orient themselves correctly and form an ordered, low-energy crystal lattice rather than a disordered liquid.[5]
Issue 3: Poor Crystal Quality (Fine Powder, Needles, or Aggregates)
Probable Causes Solutions & Scientific Rationale
1. High degree of supersaturation. Reduce Concentration & Cool Slowly: This issue is often caused by very rapid nucleation from a highly concentrated solution. Use slightly more solvent than the minimum required for dissolution and ensure the cooling process is very slow. Rationale: A lower level of supersaturation favors crystal growth over new nucleation. This allows fewer initial crystals to grow larger and more perfect, rather than many small crystals forming at once.[13][18]
2. Solvent choice is suboptimal. Re-crystallize from a Different Solvent: The interaction between the solvent and the solute influences crystal habit. Test a range of solvents or solvent mixtures. Rationale: Different solvents can alter the relative growth rates of different crystal faces, leading to different crystal shapes (e.g., plates instead of needles).

Experimental Protocols & Data

Protocol 1: Standard Crystallization of Dimethylaniline Acetate

This protocol assumes you are starting with purified N,N-dimethylaniline.

  • Reaction Setup: In a clean, dry Erlenmeyer flask equipped with a magnetic stir bar, dissolve 10.0 g (82.5 mmol) of purified N,N-dimethylaniline in 30 mL of ethyl acetate.

  • Salt Formation: While stirring, slowly add 5.0 g (83.3 mmol, 1.01 eq.) of glacial acetic acid to the solution. The mixture may warm slightly. Stir for 15 minutes at room temperature to ensure complete salt formation.

  • Dissolution: Gently heat the mixture on a hot plate while stirring until all solids dissolve completely. If any solid remains, add the minimum amount of additional hot ethyl acetate dropwise until a clear solution is achieved. Avoid adding a large excess.

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature undisturbed. For best results, place it inside an insulated container.

  • Crystal Maturation: Once at room temperature, cool the flask further in an ice bath for 30-60 minutes to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals on the filter with a small amount of cold ethyl acetate to remove any soluble impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent. Characterize the final product by determining its melting point and using appropriate analytical techniques (e.g., NMR, HPLC).[19][20]

Table 1: Solvent Selection Guide

Choosing the right solvent is critical. The ideal solvent should dissolve the salt when hot but not when cold.[5]

SolventPolarityBoiling Point (°C)Comments
Ethyl AcetateMedium77A good first choice. Balances polarity for the salt with moderate volatility.
Isopropanol (IPA)Polar, Protic82Can be effective, but its protic nature might increase solubility.
AcetonePolar, Aprotic56Its high volatility can sometimes lead to rapid, poor-quality crystal growth.[21]
TolueneNon-polar111Unlikely to dissolve the salt on its own but can be used as an anti-solvent.
WaterVery Polar100Generally avoided as it will likely dissolve the salt too well.[15]
Acetic AcidPolar, Protic118Can be used as the solvent itself, but removal can be difficult.[9][10]
Visualization of Workflows
Diagram 1: General Crystallization Workflow

This diagram outlines the logical steps from starting materials to pure, isolated crystals.

G cluster_prep Preparation cluster_process Crystallization Process cluster_analysis Analysis & Final Product Reactants Purified N,N-Dimethylaniline + Glacial Acetic Acid Salt_Formation Form Salt in Solution Reactants->Salt_Formation 1. Stoichiometric Addition Solvent Select Solvent Dissolution Heat to Dissolve Salt_Formation->Dissolution Slow_Cool Cool Slowly Dissolution->Slow_Cool Induce Induce Nucleation (if needed) Slow_Cool->Induce Isolation Isolate Crystals (Filtration) Slow_Cool->Isolation Induce->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Dry Under Vacuum Washing->Drying Final_Product Pure Crystalline Salt Drying->Final_Product

Caption: Workflow for the preparation and crystallization of dimethylaniline acetate.

Diagram 2: Troubleshooting Logic for "Oiling Out"

This decision-making diagram helps diagnose and solve the common issue of product oiling out.

G Start Product 'Oils Out' Check_Conc Is the solution highly concentrated? Start->Check_Conc Check_pH Was >1.0 eq. of acetic acid used? Check_Conc->Check_pH No Sol_Dilute ACTION: Re-dissolve, add more solvent, cool slowly. Check_Conc->Sol_Dilute Yes Check_Cooling Was cooling rapid? Check_pH->Check_Cooling Yes Sol_pH ACTION: Re-run with correct stoichiometry. Check_pH->Sol_pH No Sol_Cooling ACTION: Re-dissolve and cool slowly in an insulated bath. Check_Cooling->Sol_Cooling Yes Success Crystals Form Check_Cooling->Success No, problem persists. Consider solvent change. Sol_Dilute->Success Sol_pH->Success Sol_Cooling->Success

Caption: Decision tree for troubleshooting the "oiling out" of dimethylaniline acetate.

References

  • LookChem. Purification of N,N-Dimethylaniline - Chempedia.
  • BOC Sciences.
  • Kim, K., & Kim, K. J. (2001). Separation of Acetic Acid from Acetic Acid-Water Mixture by Crystallization. Journal of the Korean Institute of Chemical Engineers, 39(5), 624-628.
  • Google Patents. CN1243119A - Method for purifying N, N-dimethylaniline by acid anhydride.
  • DU Chem.
  • Wikipedia.
  • Solubility of Things. 2,4-Dimethylaniline.
  • Wikipedia. Acetic acid.
  • Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • University of Colorado Boulder.
  • University of California, Irvine.
  • University of Geneva.
  • ChemicalBook.
  • Organic Syntheses. m-NITRODIMETHYLANILINE.
  • Wikipedia. Dimethylaniline.
  • Muby Chemicals. Dimethyl aniline or N,N-Dimethylaniline Manufacturers, with SDS.
  • Guidechem. N,N-Dimethylaniline 121-69-7 wiki.
  • Common Organic Chemistry. Acetic Acid.
  • Hisea Chem.
  • Newman, M. S., & Fones, W. S. (1949). The Effect of pH on the Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Journal of the American Chemical Society, 71(4), 1315-1317.
  • Benchchem. Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline.
  • Reddit.
  • Triclinic Labs.
  • Baczyński, E., Piwońska, A., & Fijałek, Z. (2002). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. Acta Poloniae Pharmaceutica-Drug Research, 59(5), 333-339.
  • Ono, T., & Tsuge, M. (2022). Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. Crystals, 12(1), 93.
  • Grases, F., Costa-Bauzá, A., & Garcia-Ferragut, L. (1995). The effect of pH changes on the crystallization of calcium salts in solutions with an ion composition corresponding to that in the distal tubule. Urological research, 23(2), 127-130.
  • Newman, M. S., & Fones, W. S. (2020). Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. Crystal Growth & Design, 20(8), 5038-5046.
  • Eide-Haugmo, I., et al. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design, 22(3), 1845-1855.

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Technical Support Center: Preventing Oxidation of 4-(1-aminoethyl)-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for handling 4-(1-aminoethyl)-N,N-dimethylaniline (CAS: 91800-15-6). As a bifunctional molecule containing both a primary aliphatic amine and a tertiary aromatic amine, this compound presents unique stability challenges. This guide is designed for researchers and drug development professionals to ensure maximum shelf-life and experimental reproducibility.

Mechanistic Causality of Oxidation (The "Why")

To effectively prevent degradation, one must understand the chemical causality behind it. 4-(1-aminoethyl)-N,N-dimethylaniline degrades primarily through the oxidation of its electron-rich N,N-dimethylaniline core.

When exposed to atmospheric oxygen, UV light, or trace transition metal impurities, the tertiary amine undergoes a single-electron transfer (SET) event. This generates a highly reactive radical cation intermediate [2]. Once formed, this intermediate rapidly decomposes into N-oxides [3] or undergoes radical coupling to form highly conjugated quinone imines. Visually, this manifests as the compound degrading from a colorless or pale-yellow liquid into a dark brown or black viscous oil [1].

Simultaneously, the primary amine moiety (the 1-aminoethyl group) acts as a strong nucleophile, reacting with atmospheric carbon dioxide and moisture to form insoluble carbamate salts. To halt these pathways, storage strategies must either physically exclude oxidants (using heavy inert gases) or chemically deactivate the amine lone pairs via protonation [4].

Quantitative Storage Data

The following table summarizes the causal relationship between storage conditions and the structural integrity of the compound over a 6-month period.

Storage StateAtmosphereTemperatureLight ExposureEst. Shelf Life6-Month Purity Retention
Free Base (Neat) Ambient Air25°CClear Vial< 1 Week< 50% (Severe Browning)
Free Base (Neat) Nitrogen (

)
4°CAmber Vial1-2 Months~85% (Slight Yellowing)
Free Base (Neat) Argon (

)
-20°CAmber Vial6-12 Months> 95% (Pale Yellow)
Dihydrochloride Salt Ambient Air4°CClear/Amber> 2 Years> 99% (White Solid)

Self-Validating Experimental Protocols

Protocol A: Aliquoting the Free Base under an Argon Blanket

Objective: To physically exclude oxygen and moisture during routine handling without altering the chemical state of the molecule.

  • Preparation: Dry amber glass vials (2 mL or 5 mL) in an oven at 120°C for 2 hours to eliminate surface moisture. Cool them in a vacuum desiccator.

  • Purging: Insert an Argon line (via a sterile needle) into the bottom of the empty amber vial. Purge gently for 30 seconds. Causality Note: Argon is ~38% denser than air. Unlike Nitrogen, which can easily mix with ambient air, Argon sinks and forms a heavy, protective physical blanket at the bottom of the vial.

  • Transfer: Using a gas-tight syringe, transfer the required volume of the free base into the purged vial.

  • Sealing: Blanket the headspace with Argon for an additional 10 seconds. Rapidly cap the vial with a PTFE-lined septum cap.

  • System Validation: Wrap the cap tightly with Parafilm and store at -20°C. A successfully sealed and purged sample will remain a free-flowing, pale-yellow liquid. Any increase in viscosity or darkening indicates a compromised septum.

Protocol B: Chemical Stabilization via Dihydrochloride Salt Formation

Objective: To chemically deactivate the amine lone pairs for archival storage (>1 year).

  • Dissolution: Dissolve 1.0 g of the free base in 10 mL of anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.

  • Precipitation: Slowly add 2.2 equivalents of 2.0 M HCl in diethyl ether dropwise while stirring vigorously at 0°C.

  • Mechanistic Action: The addition of HCl protonates the nitrogen lone pairs on both the primary and tertiary amines. By tying up these electrons, the oxidation potential of the molecule is drastically increased, shutting down the SET pathway [4].

  • Isolation: Filter the resulting precipitate under a nitrogen blanket using a Schlenk frit. Wash with 5 mL of cold, anhydrous diethyl ether.

  • System Validation: Dry the solid in vacuo. A successful protocol yields a pristine, free-flowing white powder. If the resulting solid is sticky or brownish, the starting free base was already partially oxidized and must be distilled prior to salt formation.

Pathway Visualization

AmineOxidation cluster_degradation Degradation Pathway cluster_stabilization Stabilization Strategies A 4-(1-aminoethyl)- N,N-dimethylaniline (Free Base) B O2 / UV Light / Heat A->B Exposure E Argon Blanket & Amber Vials (-20°C) A->E Physical Protection F HCl Salt Formation (Protonation) A->F Chemical Protection C Radical Cation Intermediate B->C D N-Oxides & Quinone Imines (Brown/Black Impurities) C->D E->A Preserves G Stable Dihydrochloride Salt (Oxidation Resistant) F->G

Fig 1: Oxidative degradation pathways of 4-(1-aminoethyl)-N,N-dimethylaniline and stabilization.

Troubleshooting & FAQs

Q1: My previously clear free base sample has turned dark brown. Is it salvageable? A1: The brown color indicates the formation of quinone imines and polymeric oxidation products. While the molar percentage of these highly colored impurities might be low, they are potent radical scavengers and can severely interfere with downstream transition-metal-catalyzed reactions. You must re-purify the free base via vacuum distillation (Kugelrohr) or silica gel chromatography before use.

Q2: Why is Argon strictly recommended over Nitrogen for purging the storage vials? A2: Argon is significantly denser than ambient air, allowing it to form a protective "blanket" directly over the liquid amine. Nitrogen is slightly lighter than air and tends to mix with any residual oxygen in the headspace. If the vial's septum is compromised by repeated syringe punctures, Nitrogen will fail to protect the liquid, leading to gradual oxidation.

Q3: I observed a white, crusty precipitate forming around the cap of my free base vial, even though the liquid hasn't turned brown. What is this? A3: This is a carbamate salt. It forms when the highly nucleophilic primary amine (the 1-aminoethyl group) reacts with atmospheric carbon dioxide and moisture. This is a primary indicator of a failing seal. Wrap the cap tightly with Parafilm and store the vial in a secondary desiccator.

Q4: How do I recover the free base from the dihydrochloride salt before my experiment? A4: Suspend the dihydrochloride salt in an organic solvent (e.g., dichloromethane). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (


) or 1M NaOH until the aqueous layer is basic (pH > 10). Extract the free base into the organic layer, dry over anhydrous 

, and concentrate under reduced pressure. Use the recovered free base immediately.

References

  • Benchchem.Preventing oxidation of 2-(Allyloxy)aniline during storage.
  • Academia.edu.Kinetics of N-Alkyl Side Chain Oxidations. Oxidation of N,N-Dimethylaniline by Alkaline Hexacyanoferrate(III).
  • NIH (National Institutes of Health).Studies on the mechanism of hepatic microsomal N-oxide formation. N-oxidation of NN-dimethylaniline.
  • Benchchem.Preventing oxidation of the aniline group during complexation.

removing impurities from 4-(1-aminoethyl)-N,N-dimethylaniline preparations

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Support Center guide addresses the purification and troubleshooting of 4-(1-aminoethyl)-N,N-dimethylaniline (also referred to as 1-(4-(dimethylamino)phenyl)ethylamine).

Current Status: Operational Topic: Impurity Removal & Preparation Optimization Ticket Priority: High (Purity Critical for Chiral Resolution/Ligand Synthesis)

Module 1: Diagnostic Profiling

How do I know what impurities are present?

Before initiating purification, you must identify the specific contaminants. The synthesis of this compound (typically via reductive amination of 4-dimethylaminoacetophenone) yields a predictable impurity profile.

Common Impurity Signatures
Impurity TypeOriginAnalytical Signature (1H NMR / TLC)
Precursor Ketone Unreacted 4-dimethylaminoacetophenoneNMR: Singlet ~2.5 ppm (Acetyl methyl). TLC: High R_f (Non-polar).
The "Alcohol" Direct reduction (1-(4-dimethylaminophenyl)ethanol)NMR: Quartet ~4.8 ppm (CH-OH), broad singlet (OH). TLC: Mid-polarity, often overlaps with amine.
The "Dimer" Secondary amine formation (Bis-alkylation)NMR: Complex aromatic region, doubling of signals. MS: M+ = 281 (approx).
Inorganic Salts Borate/Aluminum salts (Reducing agents)Visual: White/gray precipitate or cloudiness in organic phase. NMR: Silent.
Oxidation Products N-oxide or radical cation (Air exposure)Visual: Pink, green, or brown discoloration of the oil/solid.
Impurity Pathway Diagram

Understanding where impurities come from allows you to stop them.

ImpurityPathways Ketone Starting Material (Ketone) Imine Intermediate (Imine/Oxime) Ketone->Imine + NH3/NH4OAc Alcohol Impurity: Alcohol (Direct Reduction) Ketone->Alcohol + Reductant (Direct) Target Target Amine (Primary) Imine->Target + Reductant Dimer Impurity: Dimer (Secondary Amine) Target->Dimer + Imine (Over-reaction)

Figure 1: Reaction pathways in reductive amination. The "Alcohol" competes with Imine formation; the "Dimer" results from the Target attacking the Imine.

Module 2: Purification Protocols

Protocol A: The "pKa Swing" (Acid-Base Extraction)

Best for: Removing Neutral Impurities (Ketone, Alcohol) and Inorganic Salts.

The Science: This molecule has two basic centers:[1]

  • Aliphatic Amine: pKa ~9.5 (Highly basic).

  • Aniline Nitrogen: pKa ~5.0 (Weakly basic). Neutral impurities (Ketone, Alcohol) have no charge at any pH. By manipulating pH, we can toggle the solubility of the target amine between water and organic solvent.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or Diethyl Ether .

  • Acid Extraction (Target -> Water):

    • Add 1M HCl to the organic layer. Shake vigorously.

    • Check: Aqueous pH should be < 2.

    • Mechanism:[2][3][4][5] The target amine protonates (

      
      ) and moves to the water layer. Neutrals stay in EtOAc.
      
    • Action: Separate layers. Keep the Aqueous (Bottom). Discard the Organic (Top) after TLC verification.

  • The "Neutral" Wash:

    • Wash the acidic aqueous layer with fresh EtOAc (2x).

    • Purpose: Removes trapped traces of ketone/alcohol.

  • Basification (Target -> Organic):

    • Cool the aqueous layer in an ice bath.[6][7]

    • Slowly add 6M NaOH or 50% KOH until pH > 12.

    • Warning: Heat generation. Monitor temperature.

    • Mechanism:[2][3][4][5] Target deprotonates (

      
      ) and becomes insoluble in water.
      
  • Final Extraction:

    • Extract the cloudy aqueous mixture with Dichloromethane (DCM) or EtOAc (3x).

    • Combine organic extracts, dry over

      
      , filter, and concentrate.
      

AcidBaseExtraction Crude Crude Mixture (Amine + Neutral Impurities) AcidWash Add 1M HCl (Acid Wash) Crude->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgWaste Organic Layer (Contains Ketone/Alcohol) DISCARD Sep1->OrgWaste Neutrals AqLayer Aqueous Layer (Contains Target Salt) Sep1->AqLayer Amine Salts BaseStep Basify to pH > 12 (NaOH) AqLayer->BaseStep Extract Extract with DCM BaseStep->Extract Final Pure Amine (Free Base) Extract->Final

Figure 2: The "pKa Swing" workflow separates the basic amine from neutral by-products.

Protocol B: Chiral Resolution (Enantiomeric Purity)

Best for: Isolating the (R) or (S) enantiomer.

If your application requires a single enantiomer, chemical resolution is often superior to chiral HPLC for scale-up.

Reagents:

  • Resolving Agent: L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid.

  • Solvent: Ethanol (absolute) or Methanol/Water mixtures.

Procedure:

  • Dissolve the purified racemic amine (from Protocol A) in hot Ethanol.

  • Add 1.0 equivalent of the Resolving Agent dissolved in hot Ethanol.

  • Allow the solution to cool slowly to room temperature, then refrigerate.

  • Filtration: Collect the crystals (Diastereomeric salt).

  • Liberation: Recrystallize the salt to constant melting point. Then, suspend in water, basify with NaOH, and extract with DCM to recover the free chiral amine.

Module 3: Troubleshooting Synthesis (Prevention)

The best way to remove impurities is not to make them.

Scenario 1: "I have too much Alcohol impurity."

  • Cause: The reducing agent reduced the ketone before the imine formed.

  • Fix: Use a two-step procedure.

    • Reflux Ketone + Ammonium Acetate + Molecular Sieves (to remove water) for 4–6 hours.

    • Then cool and add the reducing agent (NaBH4).[8][9]

  • Alternative: Switch to Sodium Cyanoborohydride (NaCNBH3) at pH 6. It reduces imines much faster than ketones.

Scenario 2: "The product is turning pink/brown."

  • Cause: Oxidation of the electron-rich dimethylaniline ring.

  • Fix:

    • Perform all steps under Nitrogen/Argon.[7]

    • Store the final product in the dark, under inert gas, preferably in the freezer.

    • Add a trace of antioxidant (e.g., BHT) if the application permits.

Scenario 3: "Yield is low after Acid-Base extraction."

  • Cause: Incomplete basification. The aliphatic amine is highly basic (pKa ~9.5). If you stop at pH 8 or 9, a significant portion remains protonated and water-soluble.

  • Fix: Ensure pH is > 12 using pH paper. The solution should turn cloudy/oily as the free base crashes out.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for amine extraction and resolution).
  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Org. Synth. 1943, 23, 68. Reductive Amination Protocols.

  • Sigma-Aldrich. Safety Data Sheet: 4-(Dimethylamino)acetophenone.

  • Nugent, T. C.Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH, 2010.

Sources

Technical Support Center: Resolving Solubility Challenges of Aminoethyl Dimethylaniline Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for aminoethyl dimethylaniline acetate. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility issues encountered during experimental work. Our approach is rooted in fundamental chemical principles and field-proven formulation strategies to ensure you can proceed with your research with confidence.

Frequently Asked Questions (FAQs)

Q1: What is aminoethyl dimethylaniline acetate and why is its solubility a critical parameter?

Aminoethyl dimethylaniline acetate is a complex organic molecule that likely possesses characteristics of both substituted anilines and amine acetate salts. Its structure, containing a substituted aniline moiety, suggests potential for use in various chemical syntheses and as a precursor in drug discovery.[1][2] Solubility is a critical physicochemical property that governs the compound's utility in experimental settings. For instance, in drug development, poor solubility can lead to low bioavailability, hindering a promising compound's therapeutic efficacy.[3][4][5][6] In chemical reactions, achieving a homogeneous solution is often essential for optimal reaction kinetics and yield.

Q2: I'm observing precipitation or incomplete dissolution of aminoethyl dimethylaniline acetate in my chosen solvent. What are the immediate troubleshooting steps?

When encountering solubility issues, a systematic approach is key. Here is a rapid troubleshooting workflow:

G start Initial Observation: Incomplete Dissolution or Precipitation step1 Verify Compound Identity & Purity start->step1 step2 Re-evaluate Solvent Choice step1->step2 If pure step3 Optimize Physical Dissolution Parameters step2->step3 If appropriate solvent step4 Consider pH Adjustment step3->step4 If still issues end_point Solution Achieved or Proceed to Advanced Formulation step4->end_point

Caption: Initial troubleshooting workflow for solubility issues.

A detailed explanation of each step is provided in the comprehensive troubleshooting guide below.

Q3: Can the acetate salt nature of this compound create specific solubility challenges?

Yes. While converting an amine to its acetate salt is a common strategy to enhance aqueous solubility, it can also lead to the formation of "Heat Stable Salts" (HSS).[7][8] These are amine salts of anions like acetate that are thermally stable and may not readily dissociate.[7][8] The accumulation of HSS can sometimes lead to precipitation, fouling, and a reduction in the effective concentration of the free amine if that is the desired reactive species.[7][8][9]

In-Depth Troubleshooting Guide

This guide provides a systematic, multi-tiered approach to resolving solubility issues with aminoethyl dimethylaniline acetate, grounded in established chemical principles.

Tier 1: Foundational Checks and Basic Modifications

These initial steps are designed to rule out common sources of error and employ simple, effective techniques to improve solubility.

1.1. Confirmation of Material Integrity and Solvent Selection

  • Question: Could the issue be with my starting material or solvent?

  • Expert Insight: Before delving into complex formulation strategies, it is crucial to confirm the identity and purity of your aminoethyl dimethylaniline acetate. Impurities can significantly impact solubility. Similarly, the choice of solvent is paramount. The principle of "like dissolves like" is a good starting point.[10]

  • Protocol:

    • Verify Compound Identity: Use analytical techniques such as NMR or Mass Spectrometry to confirm the structure of your compound.

    • Assess Purity: Techniques like HPLC can determine the purity of your sample.

    • Solvent Selection: Based on the structure (containing both aromatic and polar amine/acetate groups), a range of solvents should be considered.[1][2][11][12]

Solvent Class Examples Rationale for Consideration Potential for Aminoethyl Dimethylaniline Acetate
Polar Protic Water, Ethanol, MethanolCapable of hydrogen bonding; the acetate salt should enhance solubility.[13]Moderate to good, especially with pH adjustment.
Polar Aprotic DMSO, DMF, AcetonitrileCan dissolve a wide range of polar and non-polar compounds.Likely good solubility.
Non-Polar Toluene, Hexane, ChloroformThe substituted aniline portion suggests some solubility.[1][11][12]Lower solubility expected, but may be useful in specific applications.

1.2. Optimization of Physical Dissolution Parameters

  • Question: Can I improve solubility by changing the physical conditions of my dissolution process?

  • Expert Insight: Simple physical interventions can often overcome kinetic barriers to dissolution.

  • Protocol:

    • Agitation: Ensure vigorous and continuous stirring or vortexing. This increases the interaction between the solute and solvent molecules.

    • Sonication: Applying ultrasonic waves can help break down solute agglomerates and enhance dissolution.

    • Heating: Gently warming the solution can increase the kinetic energy of the system and often improves solubility. However, be cautious of potential degradation of the compound at elevated temperatures.

1.3. The Power of pH Adjustment

  • Question: How does pH affect the solubility of aminoethyl dimethylaniline acetate?

  • Expert Insight: As an amine salt, the solubility of aminoethyl dimethylaniline acetate is expected to be highly pH-dependent. The amine groups can be protonated or deprotonated, and the acetate is the conjugate base of a weak acid.

  • Mechanism:

    • In Acidic Conditions (Low pH): The equilibrium will favor the protonated amine, which is typically more water-soluble.

    • In Basic Conditions (High pH): The free base form of the amine will be favored, which may be less water-soluble but more soluble in organic solvents.[14]

  • Protocol:

    • For Aqueous Solutions: Start with a neutral solution (e.g., deionized water). If solubility is poor, incrementally add a dilute acid (e.g., 0.1 M HCl) or a dilute base (e.g., 0.1 M NaOH) while monitoring for dissolution.

    • Determine the pKa: If possible, determine the pKa of the compound. The optimal pH for solubility will be where the molecule is in its most ionized form.[15]

G cluster_0 pH Adjustment Workflow start Poor Aqueous Solubility ph_check Measure pH of the solution start->ph_check acid_addition Add dilute acid (e.g., 0.1M HCl) Monitor for dissolution ph_check->acid_addition If pH is neutral or basic base_addition Add dilute base (e.g., 0.1M NaOH) Monitor for dissolution ph_check->base_addition If pH is neutral or acidic result Optimal pH for solubility identified acid_addition->result base_addition->result

Caption: Workflow for pH optimization to enhance solubility.

Tier 2: Advanced Formulation Strategies

If the foundational checks do not resolve the solubility issues, more advanced formulation techniques may be necessary. These are common in the pharmaceutical industry for poorly soluble APIs.[3][4][6]

2.1. Co-solvent Systems

  • Question: Can mixing solvents improve the solubility of my compound?

  • Expert Insight: A co-solvent system, which is a mixture of a primary solvent (often water) and a miscible organic solvent, can significantly enhance the solubility of a compound that has both polar and non-polar characteristics. The co-solvent can reduce the polarity of the aqueous system, making it more favorable for the dissolution of organic molecules.[4]

  • Common Co-solvents:

    • Ethanol

    • Propylene glycol

    • Polyethylene glycol (PEG)

    • Glycerol

  • Protocol:

    • Prepare a stock solution of your compound in a water-miscible organic solvent in which it is highly soluble (e.g., ethanol or DMSO).

    • Titrate this organic stock solution into your aqueous buffer or medium while vortexing.

    • Observe for any signs of precipitation. The goal is to find a ratio of co-solvent to aqueous phase that maintains the compound in solution at the desired concentration.

2.2. Use of Surfactants

  • Question: How can surfactants help with solubility?

  • Expert Insight: Surfactants are amphiphilic molecules that can form micelles in solution. These micelles have a hydrophobic core and a hydrophilic shell. A poorly water-soluble compound can be encapsulated within the hydrophobic core of the micelle, thereby increasing its apparent solubility in the aqueous medium.[4]

  • Common Surfactants:

    • Tween® 80

    • Sodium dodecyl sulfate (SDS)

    • Cremophor® EL

  • Protocol:

    • Prepare the aqueous solvent containing the surfactant at a concentration above its critical micelle concentration (CMC).

    • Add the aminoethyl dimethylaniline acetate to this surfactant solution.

    • Use agitation and gentle heating as needed to facilitate dissolution.

2.3. Complexation with Cyclodextrins

  • Question: What are cyclodextrins and how do they work?

  • Expert Insight: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, where the "guest" molecule (your compound) is encapsulated within the hydrophobic cavity of the "host" cyclodextrin. This complex is then readily soluble in aqueous media.[4]

  • Common Cyclodextrins:

    • β-cyclodextrin

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Protocol:

    • Prepare an aqueous solution of the chosen cyclodextrin.

    • Add the aminoethyl dimethylaniline acetate to this solution.

    • Stir the mixture for several hours to allow for the formation of the inclusion complex.

Tier 3: Particle Engineering and Solid-State Modifications

For persistent solubility issues, especially in the context of drug development, modifying the solid form of the compound can be a powerful strategy.[3][4][5][6]

3.1. Particle Size Reduction

  • Question: Does the size of the solid particles matter for dissolution?

  • Expert Insight: Yes, significantly. Reducing the particle size of a solid increases its surface area-to-volume ratio. According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate.[4][16]

  • Techniques:

    • Micronization: Mechanical grinding to reduce particle size to the micron range.

    • Nanonization (Nanosuspensions): Further reduction of particle size to the nanometer range, which can also increase the saturation solubility.[3][6]

3.2. Amorphous Solid Dispersions (ASDs)

  • Question: What is an amorphous solid dispersion and how does it improve solubility?

  • Expert Insight: Crystalline materials have a highly ordered, stable structure that requires significant energy to break apart for dissolution. An amorphous form, on the other hand, is a high-energy, disordered state that is more readily soluble.[3][5][16] In an ASD, the amorphous compound is stabilized by dispersing it within a polymer matrix.[16]

  • Techniques:

    • Spray Drying: Dissolving the compound and a polymer in a solvent and then rapidly evaporating the solvent to form an amorphous solid dispersion.[16]

    • Hot Melt Extrusion: Mixing the compound with a polymer at an elevated temperature and then extruding the mixture.

References

  • Determining the Solubility of 2-(But-2-en-1-yl)aniline in Organic Solvents: A Technical Guide. Benchchem.
  • Cas 1421-89-2,2-Dimethylaminoethyl acet
  • Dimethylaminoethyl acetate | C6H13NO2 | CID 15013. PubChem - NIH.
  • 4 Strategies To Formul
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's API.
  • How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formul
  • A Guide to Improving API Solubility with Spray-Dried Dispersions. Upperton Pharma Solutions.
  • N,N-Dimethyl-p-phenylenediamine, 96% 50 g. Thermo Scientific Alfa Aesar.
  • Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms. Lubrizol.
  • N,N-Dimethyl-p-phenylenediamine - CAS-Number 99-98-9. Chemodex.
  • N,N-Dimethyl-1,4-phenylenediamine CAS#: 99-98-9. ChemicalBook.
  • N,N-Dimethyl-p-phenylenediamine CAS 99-98-9. Haihang Industry.
  • 17.5: Factors that Affect Solubility. Chemistry LibreTexts.
  • Aniline - Structure, Properties, Prepar
  • Heat Stable Salts Cleaning and Prevention. ITW Technologies.
  • The Solubility of Aniline. ChemicalBook.
  • Amine system problems arising from heat stable salts and solutions to improve system performance.
  • Behavior of nonpolars during extraction of high salt content aq. phases. Sciencemadness Discussion Board.
  • N,N-Dimethylaniline - Solubility of Things.
  • Overcoming Heat Stable Salts: Enhance Your Amine Treating Process.
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PMC.
  • Solvent Miscibility Table. MilliporeSigma.
  • Solvent Miscibility Table. Alfa Chemistry.

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Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of Dimethylaniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of mass spectrometry-based methodologies for the characterization and quantification of dimethylaniline (DMA) derivatives. Moving beyond a simple recitation of protocols, we will explore the causal reasoning behind methodological choices, ensuring a robust and validated approach to the analysis of these critical chemical compounds.

Introduction: The Analytical Significance of Dimethylaniline Derivatives

N,N-dimethylaniline and its derivatives are a class of aromatic amines that serve as fundamental building blocks and intermediates in numerous industries. Their applications range from the synthesis of dyes (e.g., methyl violet), and polymers to their use as catalysts and reagents in pharmaceutical manufacturing.[1][2] Given their widespread use, potential for environmental persistence, and toxicological relevance, the development of sensitive, selective, and robust analytical methods is paramount for quality control, environmental monitoring, and safety assessment.[3][4]

Mass spectrometry (MS), coupled with chromatographic separation, stands as the gold standard for this purpose, offering unparalleled specificity and sensitivity. This guide will compare the two primary platforms—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—providing the technical insights necessary to select and implement the optimal strategy for your analytical challenge.

Choosing the Right Analytical Strategy: GC-MS vs. LC-MS/MS

The initial and most critical decision in method development is the choice between GC-MS and LC-MS/MS. This choice is fundamentally dictated by the physicochemical properties of the target DMA derivatives, primarily their volatility and thermal stability.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
Ideal Analytes Volatile, non-polar to semi-polar DMA derivatives.A wide range of DMA derivatives, including polar, non-volatile, and thermally labile compounds.
Ionization Primarily Electron Ionization (EI), a hard technique providing rich fragmentation for structural elucidation.Primarily Electrospray Ionization (ESI) or APCI, soft techniques that typically yield the protonated molecular ion [M+H]⁺.
Sample Prep Often requires extraction into an organic solvent. Derivatization may be needed for polar anilines to improve volatility.[3]Often simpler, with direct injection of diluted samples possible, reducing sample preparation time and potential for error.[5]
Sensitivity Good, with tandem MS (GC-MS/MS) offering a tenfold increase in sensitivity over single quadrupole GC/MS.[5][6]Generally offers superior sensitivity and specificity, especially in complex matrices, due to MRM mode.[7][8]
Throughput Can be lower due to longer run times and more intensive sample preparation.Higher throughput is often achievable due to faster chromatography and simpler sample preparation.
Challenges Co-elution of isomers can be problematic. For example, separating 2,4- and 2,6-dimethylaniline can be difficult.[6]Matrix effects (ion suppression or enhancement) can be a significant issue requiring careful method validation.[9]

Expert Rationale: For routine analysis of simple, volatile DMA derivatives like N,N-dimethylaniline itself in a relatively clean matrix, GC-MS is a robust and reliable choice.[10] However, for analyzing a broader range of derivatives, especially in complex biological or environmental samples, the versatility and sensitivity of LC-MS/MS are often superior.[7] The ability to analyze polar and thermally unstable compounds without derivatization is a significant advantage that streamlines workflows and improves reproducibility.[5]

A Deeper Dive into Ionization & Fragmentation

The ionization source is the heart of the mass spectrometer, and the choice of technique directly influences the resulting mass spectrum.

Electron Ionization (EI) for GC-MS

EI is a high-energy, "hard" ionization technique. Gaseous analyte molecules are bombarded with high-energy electrons (~70 eV), causing the ejection of an electron to form a molecular ion (M•⁺). This ion is highly energetic and undergoes extensive, reproducible fragmentation.

  • Causality: The 70 eV standard energy is used because it maximizes the ionization efficiency while providing consistent fragmentation patterns that are highly conserved across different instruments, enabling the use of spectral libraries for compound identification.

  • Trustworthiness: The predictable fragmentation patterns of EI serve as a built-in validation check for compound identity. For N,N-dimethylaniline, the molecular ion is observed at m/z 121. The most characteristic fragmentation involves the loss of a hydrogen atom to form the stable, resonance-delocalized ion at m/z 120, which is often the base peak. Another key fragment results from the loss of a methyl radical (•CH₃), yielding an ion at m/z 106.

Diagram: Typical EI Fragmentation of N,N-Dimethylaniline

G M N,N-Dimethylaniline Molecular Ion (M•⁺) m/z 121 F1 [M-H]⁺ m/z 120 (Base Peak) M->F1 - H• F2 [M-CH₃]⁺ m/z 106 M->F2 - •CH₃ G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Spike Spike Sample->Spike Add Internal Standard Extraction Extraction Spike->Extraction LLE or SPE FinalVol FinalVol Extraction->FinalVol Evaporate & Reconstitute Injection Injection FinalVol->Injection Inject FinalVol->Injection Separation Separation Injection->Separation GC or LC Detection Detection Separation->Detection MS or MS/MS Integration Integration Detection->Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Calibration Curve Report Report Quantification->Report Final Report

Caption: A self-validating workflow for DMA analysis.

Protocol 1: GC-MS for Volatile DMA Derivatives in Water

This protocol is adapted from established methods for analyzing anilines in groundwater. [3][6]

  • Preparation of Standards:

    • Prepare a 1 mg/mL stock solution of the target DMA derivative(s) and an internal standard (IS), such as 3-chloro-4-fluoroaniline, in methanol. [6] * Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/L) by spiking the appropriate volume of stock solution into blank water.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 200 mL water sample, add the internal standard to a final concentration of 10 µg/L.

    • Adjust the sample pH to >11 with 1.0 M NaOH to ensure the anilines are in their free base form, maximizing extraction efficiency. [3] * Extract the sample three times with 10 mL of toluene.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Parameters:

    • GC System: Agilent 6890 or equivalent.

    • Injector: 250 °C, Splitless mode.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 50 °C hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

    • MS System: Agilent 5973 or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temp: 230 °C.

    • Acquisition Mode: Scan mode (m/z 40-300) for identification or Selected Ion Monitoring (SIM) for quantification.

Protocol 2: LC-MS/MS for DMA Derivatives in Plasma

This protocol is a representative method for sensitive quantification in a biological matrix. [4][7]

  • Preparation of Standards:

    • Prepare a 1 mg/mL stock solution of the target DMA derivative(s) in methanol.

    • Use a stable isotope-labeled analog (e.g., N,N-dimethylaniline-d11) as the internal standard (IS). Prepare a 1 µg/mL working IS solution.

    • Prepare calibration standards (e.g., 0.1, 0.5, 1, 10, 50, 100 ng/mL) by spiking into blank plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample/standard/QC, add 20 µL of the working IS solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Parameters:

    • LC System: Shimadzu Nexera or equivalent.

    • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 3 min.

    • MS System: SCIEX QTRAP 6500 or equivalent.

    • Ion Source: TurboIonSpray (ESI) in Positive Mode.

    • IonSpray Voltage: +4500 V.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Example transitions for N,N-dimethylaniline:

      • Precursor (Q1): m/z 122.1

      • Product (Q3): m/z 120.1 (quantifier), m/z 106.1 (qualifier).

Quantitative Performance Comparison

The following table summarizes typical performance metrics achievable with modern LC-MS/MS methods, demonstrating their suitability for trace-level analysis.

MethodAnalyte ClassLinearity (R²)LOQAccuracy (% Recovery)Precision (%RSD)Source
LC-MS/MS3-Ethynylaniline>0.9990.6 ppm96.3% - 100.6%1.9% at LOQ[8]
LC-MS/MSSynthetic Dyes>0.9930.06 - 4.09 ng/mL81.8% - 114.1%<16.3% at 10 ng/mL[9]
LC-MS/MSPrimary Aromatic Amines>0.9990.1 ng/mLNot ReportedNot Reported[4]

Conclusion

The mass spectrometric characterization of dimethylaniline derivatives is a mature field, with both GC-MS and LC-MS/MS offering powerful, reliable solutions. The choice of platform is not a matter of which is "better," but which is most appropriate for the specific analytes and research question at hand. GC-MS remains a workhorse for volatile compounds, providing rich, library-searchable structural information. However, for the highest sensitivity, broad applicability to diverse derivatives, and high-throughput needs common in pharmaceutical and environmental labs, LC-MS/MS is often the superior choice. By understanding the fundamental principles of separation, ionization, and fragmentation, and by implementing robust, self-validating protocols, researchers can generate high-quality, defensible data for these important industrial compounds.

References

  • Strife, R. J., Mangels, M. L., & Skare, J. A. (2009). Separation and analysis of dimethylaniline isomers by supercritical fluid chromatography--electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1216(41), 6970–6973. [Link]

  • Dara, S., & Badu-Tawiah, A. (2025). Unexpected Artifact Formation in Mass Spectrometric Analysis of Aniline under Atmospheric-Pressure Chemical Ionization. Journal of the American Society for Mass Spectrometry. [Link]

  • González-Méndez, R., et al. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. PMC. [Link]

  • ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods. [Link]

  • Qiu, Y., et al. (2015). Detection of the Short-Lived Radical Cation Intermediate in the Electrooxidation of N,N-dimethylaniline by Mass Spectrometry. PubMed. [Link]

  • Scientific Research Publishing. (n.d.). Reactivity of N-Methylidenemalonates of 3-Arylaminoindoles and p-Dimethylamino-N-Phenylaniline in the Course of Their Analysis by Electrospray Ionization Mass Spectrometry. [Link]

  • Licha, T., & Zwiener, C. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. [Link]

  • Stanford University. (n.d.). Coupling electrochemistry and desorption electrospray ionization mass spectrometry to observe transient electrochemical intermediates. [Link]

  • Wu, R. H., et al. (2003). Mass analyzed threshold ionization spectroscopy of N-methylaniline, N-ethylaniline, and N,N-dimethylaniline cations: Influence of N-alkyl substitution on the ionization energy and molecular vibration. The Journal of Chemical Physics. [Link]

  • mzCloud. (2015). N,N-Dimethylaniline. [Link]

  • American Institute of Physics. (n.d.). Mass analyzed threshold ionization spectroscopy of N-methylaniline, N-ethylaniline, and N,N-dimethylaniline cations. [Link]

  • ResearchGate. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. [Link]

  • Santels, G., et al. (2018). Measurement of Lidocaine and 2,6-dimethylaniline in Minipig Plasma, Skin, and Dermal Tapes Using UHPLC With Electrospray MS/MS. PubMed. [Link]

  • Taylor & Francis Online. (2021). Full article: Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Mass spectrum of dimethylamine. [Link]

  • RSC Publishing. (2022). The origin of isomerization of aniline revealed by high kinetic energy ion mobility spectrometry (HiKE-IMS). [Link]

  • PubChem. (n.d.). N,N-Dimethylaniline. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Shimadzu. (n.d.). Analysis of Leachate from Water Supply Equipment Using Purge and Trap GC/MS. [Link]

  • ACS Publications. (2002). Mass-Analyzed Threshold Ionization Spectroscopy of o-, m-, and p-Methylaniline Cations: Vicinal Substitution Effects on Electronic Transition, Ionization, and Molecular Vibration. The Journal of Physical Chemistry A. [Link]

  • Alshammari, F., et al. (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. PMC. [Link]

  • Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. (n.d.). [Link]

Sources

Comparative Guide: Chiral Resolution of 4-(1-aminoethyl)-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the chromatographic separation of 4-(1-aminoethyl)-N,N-dimethylaniline (also known as 1-(4-(dimethylamino)phenyl)ethylamine), a chiral primary amine with a tertiary aniline functionality.

The separation of this molecule presents a specific challenge: it is a basic diamine . The primary benzylic amine (pKa ~9.5) and the para-dimethylamino group (pKa ~5.1) create a high potential for non-specific silanol interactions, leading to peak tailing.

Recommendation:

  • For Preparative/Robust Scale-up: Use Cellulose-based CSPs (Chiralcel OD-H) in Normal Phase with basic additives.

  • For Analytical Specificity: Use Crown Ether CSPs (Crownpak CR-I) in Reversed Phase under acidic conditions.

The Challenge: Structural Analysis & Separation Logic

The target molecule contains a chiral center at the benzylic position. To achieve baseline resolution (


), we must exploit specific molecular interactions while suppressing non-specific binding.
Structural Criticality
  • The Chiral Handle: The

    
     group is the primary site for chiral recognition.
    
  • The Electronic Effector: The

    
     group at the para position is a strong electron-donating group (EDG). This increases the electron density of the phenyl ring, enhancing 
    
    
    
    interactions with polysaccharide stationary phases.
  • The Tailing Risk: The dual nitrogen functionalities require strict mobile phase pH control to prevent peak broadening.

Decision Matrix: Method Selection

The following workflow illustrates the logic for selecting the stationary phase based on the research goal.

MethodSelection Start Start: 4-(1-aminoethyl)- N,N-dimethylaniline Goal Define Goal Start->Goal Prep Preparative / Scale-up (mg to g scale) Goal->Prep High Solubility Needed Anal Analytical / QC (Trace analysis) Goal->Anal High Specificity Needed MethodA Method A: Normal Phase Chiralcel OD-H (Cellulose tris-3,5-dimethylphenylcarbamate) Prep->MethodA Hexane/IPA + DEA (Solubility & Loading) MethodB Method B: Reversed Phase Crownpak CR-I (Chiral Crown Ether) Anal->MethodB Aq. HClO4/MeOH (Host-Guest Specificity)

Figure 1: Strategic decision tree for column selection based on application scale.

Comparative Analysis of Stationary Phases

Method A: Polysaccharide-Based (Chiralcel OD-H)

Mechanism: This column uses cellulose tris(3,5-dimethylphenylcarbamate) coated on silica. The separation relies on a combination of hydrogen bonding (between the analyte's


 and the carbamate group) and 

interactions.
  • Why it works: The electron-rich phenyl ring of the analyte interacts strongly with the

    
    -acidic phenyl rings of the stationary phase.
    
  • Critical Protocol: You must use a basic additive. Without diethylamine (DEA), the primary amine will interact with residual silanols on the silica support, destroying resolution.

Method B: Crown Ether-Based (Crownpak CR-I)

Mechanism: This phase utilizes a chiral crown ether (typically 18-crown-6 derivative) that forms a host-guest inclusion complex specifically with primary ammonium ions (


).
  • Why it works: The crown ether size is perfectly matched to the

    
     group of the 1-aminoethyl moiety. The recognition is driven by the steric fit of the substituents around the chiral center.
    
  • Critical Protocol: Requires an acidic mobile phase (Perchloric acid) to ensure the amine is fully protonated (

    
     state).
    
Performance Comparison Table
FeatureChiralcel OD-H (Normal Phase)Crownpak CR-I (Reversed Phase)
Selectivity (

)
High (1.2 - 1.5)Very High (> 1.5)
Resolution (

)
Excellent (> 2.0)Superior (> 3.0)
Sample Loading High (Suitable for Prep)Low (Analytical only)
Mobile Phase Hexane / IPA / DEA

(aq) / MeOH
Tailing Factor 1.1 - 1.3 (requires additive)1.0 - 1.1 (very sharp peaks)
Robustness HighSensitive to pH and Temperature

Detailed Experimental Protocols

Protocol A: Normal Phase Separation (Recommended for General Use)

This method is extrapolated from validated protocols for para-substituted 1-phenylethylamines [1, 3].

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 254 nm (The dimethylaniline chromophore absorbs strongly here).

  • Sample Prep: Dissolve 1 mg/mL in Mobile Phase.

Technical Insight: The 0.1% DEA is non-negotiable. It competes for silanol sites. If tailing persists, increase DEA to 0.2%, but do not exceed column pH limits.

Protocol B: Reversed Phase Separation (Recommended for High Purity Check)

This method utilizes the specific ammonium-crown interaction [2].

  • Column: Crownpak CR-I (+) (150 x 4.0 mm, 5 µm).

  • Mobile Phase: Perchloric Acid (pH 1.5) : Methanol (85 : 15 v/v).

    • Preparation: Add

      
       to water to reach pH 1.5, then mix with MeOH.
      
  • Flow Rate: 0.5 mL/min (Lower flow rate enhances inclusion complex equilibrium).

  • Temperature: 10°C - 25°C (Lower temperature often increases

    
     for crown ethers).
    
  • Detection: UV at 254 nm.

Technical Insight: The separation relies on the ammonium ion. The tertiary dimethylamine will also be protonated, but it is too bulky to fit in the crown ether, so it does not interfere with the chiral recognition mechanism.

Mechanistic Visualization

Understanding the molecular interaction is key to troubleshooting.

Mechanism cluster_OD Method A: Chiralcel OD-H Interaction cluster_CR Method B: Crownpak CR Interaction Analyte Analyte: 4-(1-aminoethyl)-N,N-dimethylaniline H_Bond H-Bonding (NH2 to Carbamate C=O) Analyte->H_Bond Pi_Pi Pi-Pi Stacking (Electron-rich Ring to CSP) Analyte->Pi_Pi Protonation Protonation (NH2 -> NH3+) Analyte->Protonation Acidic MP Steric Steric Repulsion (Chiral Groove Fit) Inclusion Host-Guest Inclusion (NH3+ inside Crown) Protonation->Inclusion StericBarrier Steric Barrier (Methyl vs H on Chiral Center)

Figure 2: Mechanistic comparison of binding modes. Method A relies on multipoint attachment; Method B relies on cavity inclusion.

Troubleshooting & Optimization

  • Peak Tailing (Method A):

    • Cause: Silanol activity.

    • Fix: Switch modifier from IPA to Ethanol (sharper peaks for amines) or increase DEA concentration up to 0.2%.

  • Low Retention (Method B):

    • Cause: Temperature too high.

    • Fix: Crown ether complexes are exothermic. Lower the column oven temperature to 10°C or 15°C to drastically increase retention and selectivity.

  • Elution Order:

    • On Chiralcel OD-H , the (R)-enantiomer typically elutes first for 1-phenylethylamine derivatives, but this must be confirmed with a standard as the para-substitution can sometimes alter the binding geometry [3].

References

  • Separation of 1-phenylethylamine derivatives on Chiralcel OD-H. Source: Zhang, Y., et al. "Direct enantioseparation of 1-phenylethylamine derivatives." Journal of Chromatography A. Note: Establishes the baseline protocol for this structural class using Hexane/IPA. Link:

  • Crown Ether Separation of Primary Amines. Source: Shinbo, T., et al. "Chromatographic separation of enantiomers of amino acids and amines." Journal of Chromatography. Note: Validates the use of crown ethers for primary benzylic amines. Link:

  • Electronic Effects in Chiral Separation. Source: Hamper, B. C., et al. "Deuterium-labeled 1-phenylethylamines: Synthesis and chiral separation." RSC Advances. Note: Demonstrates the separation of para-substituted analogs (methoxy, chloro) on OD-H, confirming the applicability to the dimethylamino analog. Link:

Comparative Profiling: 4-(1-aminoethyl)-N,N-dimethylaniline vs. Phenylethylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Electron-Rich Scaffold

In the landscape of medicinal chemistry and chiral resolution, Phenylethylamine (PEA) derivatives represent a "baseline" scaffold—a fundamental pharmacophore for monoaminergic modulation and a workhorse for enantiomeric separation.

4-(1-aminoethyl)-N,N-dimethylaniline (hereafter referred to as 4-AEDM ) represents a highly specialized evolution of this scaffold.[1][2][3] By introducing a para-dimethylamino group to the


-methylbenzylamine core, 4-AEDM shifts the molecule from a simple lipophilic base to an electron-rich, highly basic, and metabolically distinct  entity.[1][2][3]

This guide objectively compares 4-AEDM against standard PEA derivatives (specifically Amphetamine and 1-Phenylethylamine), focusing on physicochemical divergence, utility in chiral resolution, and pharmacological implications.[1][2][3]

Physicochemical & Structural Divergence[3]

The core difference lies in the electronic environment of the aromatic ring. Standard PEA derivatives possess a relatively neutral aromatic system.[3] In contrast, the N,N-dimethylamino group in 4-AEDM acts as a strong electron-donating group (EDG) via resonance, significantly altering the molecule's reactivity and binding properties.[1][2][3]

Table 1: Comparative Physicochemical Profile[1][2][3]
Feature1-Phenylethylamine (1-PEA) 4-AEDM Implication for Development
Core Structure Unsubstituted Phenyl Ringp-Dimethylamino Phenyl Ring4-AEDM has higher electron density; more susceptible to oxidation.[1][2][3]
Basicity (Est. pKa) ~9.8 (Aliphatic Amine)~10.2 (Aliphatic) / ~5.1 (Aniline)4-AEDM is a "double base."[1][2][3] The aniline nitrogen adds a secondary protonation site at low pH.
Lipophilicity (LogP) ~1.3~2.14-AEDM crosses the Blood-Brain Barrier (BBB) more readily but is cleared faster due to lipophilicity-driven metabolism.[1][2][3]
Fluorescence NegligibleStrong (Blue/UV region)4-AEDM can be used as a fluorescent tag in biological assays; 1-PEA cannot.[1][2][3]
Electronic Effect Hammett

= 0
Hammett

= -0.83
4-AEDM strongly activates the ring, making it reactive toward electrophilic aromatic substitution.[1][2][3]

Application A: Chiral Resolution Utility

For process chemists, 1-PEA is the industry standard for resolving acidic racemates (e.g., chiral acids).[3] However, 4-AEDM offers a unique "tuning" capability due to its altered solubility profile and molecular shape.[1][2][3]

Mechanism of Action

Both molecules rely on the formation of diastereomeric salts . When a racemic acid reacts with enantiopure (S)-4-AEDM, two salts form:

  • (S)-Amine[1][2][3][4] • (S)-Acid (Salt A)[1][2][3]

  • (S)-Amine • (R)-Acid (Salt B)[1][2][3]

The p-dimethylamino group in 4-AEDM increases the lattice energy differences between Salt A and Salt B compared to standard 1-PEA, often leading to sharper separation in difficult cases.[1][2][3]

Experimental Protocol: Chiral Resolution of Mandelic Acid Derivatives

Note: This protocol assumes the use of (S)-4-AEDM as the resolving agent.[1][2][3]

Step 1: Stoichiometric Calculation Dissolve 10 mmol of racemic substituted mandelic acid in 20 mL of hot Ethanol (95%).

Step 2: Addition of Resolving Agent Add 5 mmol (0.5 eq) of (S)-4-AEDM dropwise.[1][2][3] Rationale: Using 0.5 equivalents ("Method of Half-Quantities") forces the formation of the less soluble diastereomer while leaving the other enantiomer in solution as the free acid.[1]

Step 3: Crystallization Allow the solution to cool slowly to room temperature over 4 hours, then refrigerate at 4°C for 12 hours. Critical Control: Do not disturb the vessel. Rapid cooling traps impurities.[3]

Step 4: Filtration and Liberation Filter the crystals (Salt A). Recrystallize once from ethanol.[3] To recover the free acid, partition the salt between 1M HCl and Ethyl Acetate. The acid moves to the organic layer; 4-AEDM remains in the aqueous layer (protonated).[1][2][3]

Step 5: Recovery of 4-AEDM Basify the aqueous layer to pH 12 with NaOH.[1][2][3] Extract 4-AEDM with Dichloromethane (DCM) for reuse.[1][2][3]

Application B: Pharmacological & SAR Analysis

For drug discovery professionals, 4-AEDM is structurally analogous to para-dimethylaminoamphetamine .[1][2][3] This classification places it in a high-risk, high-reward category of psychoactive scaffolds.[1][2][3]

Structure-Activity Relationship (SAR) Logic[1][2][3]
  • Monoamine Transporter Affinity: The p-substitution generally increases affinity for the Serotonin Transporter (SERT) over the Dopamine Transporter (DAT) compared to unsubstituted PEA.[3]

  • MAO Inhibition: para-substituted amphetamines are frequently potent Monoamine Oxidase (MAO) inhibitors.[1][2][3] The electron-rich ring of 4-AEDM mimics the transition state of MAO substrates, potentially leading to competitive inhibition.[1][2][3]

  • Metabolic Liability: The N,N-dimethyl group is a "metabolic soft spot." It undergoes rapid N-demethylation via CYP450 enzymes, converting 4-AEDM into the N-monomethyl and eventually the primary amine analog.[1][2][3]

Visualization: Metabolic & Pharmacological Pathways

The following diagram illustrates the synthesis of 4-AEDM and its subsequent metabolic fate, highlighting the divergence from standard PEA.

G cluster_0 Biological Fate Start 4-Dimethylaminoacetophenone Inter Imine Intermediate Start->Inter NH4OAc / Heat (Leuckart-Wallach) Product 4-AEDM (Target Molecule) Inter->Product Hydrolysis Metab1 Metabolite 1: N-Monomethyl Analog Product->Metab1 CYP450 (N-Demethylation) Target1 SERT Transporter (High Affinity) Product->Target1 Target2 MAO-A Enzyme (Inhibition) Product->Target2 Metab2 Metabolite 2: Primary Aniline Analog Metab1->Metab2 CYP450 (N-Demethylation)

Figure 1: Synthesis pathway (Leuckart-Wallach adaptation) and predicted metabolic degradation of 4-AEDM.

Synthesis Protocol (Lab Scale)

Objective: Synthesis of 4-AEDM from 4-Dimethylaminoacetophenone.

Safety Warning: This reaction involves high temperatures and ammonia derivatives. Perform in a fume hood.

  • Reagents:

    • 4-Dimethylaminoacetophenone (16.3 g, 0.1 mol)[1][2][3]

    • Ammonium Formate (25 g, 0.4 mol)[3]

    • Nitrobenzene (as solvent/oxidant scavenger, optional but recommended for yield) or Formamide.[3]

  • Procedure:

    • Setup: Equip a 250 mL round-bottom flask with a distillation head and thermometer.

    • Reaction: Combine ketone and ammonium formate. Heat slowly. Water and CO2 will evolve around 150°C.

    • Distillation: Continue heating to 180-185°C. Distill off the water/formamide mixture until the internal temperature rises above 185°C.

    • Hydrolysis: Cool the residue (which contains the N-formyl intermediate).[1][2][3] Add 50 mL of 6M HCl and reflux for 1 hour to remove the formyl group.

    • Workup: Cool to room temperature. Wash with ether to remove unreacted ketone. Basify the aqueous layer (pH > 12) with 20% NaOH.

    • Isolation: Extract the liberated oil with DCM (3 x 30 mL). Dry over MgSO4 and concentrate in vacuo.

    • Purification: Distill under reduced pressure or convert to the Hydrochloride salt for crystallization (Ethanol/Ether).

References

  • Wikipedia. (n.d.).[3] 1-Phenylethylamine: Preparation and Optical Resolution. Retrieved March 1, 2026, from [Link]

  • Frontiers in Pharmacology. (2019). Amphetamine Derivatives as Monoamine Oxidase Inhibitors. Retrieved March 1, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.).[3] PubChem Compound Summary for CID 7408, 1-Phenylethylamine. Retrieved March 1, 2026, from [Link]

Sources

Elemental Analysis and Purity Standardization of 4-(1-aminoethyl)-N,N-dimethylaniline Acetic Acid: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

For drug development professionals, establishing the absolute purity of an Active Pharmaceutical Ingredient (API) intermediate is a critical regulatory hurdle. The compound 4-(1-aminoethyl)-N,N-dimethylaniline is a highly reactive diamine. To stabilize it against oxidation and render it a weighable solid for precise micro-analytical handling, it is isolated as an acetate salt: 4-(1-aminoethyl)-N,N-dimethylaniline acetic acid (Empirical Formula: C12H20N2O2, MW: 224.30 g/mol ).

While High-Performance Liquid Chromatography (HPLC) is the industry standard for routine batch analysis, it is a relative method that requires a pre-existing reference standard and is entirely blind to inorganic salts. To establish a primary Certified Reference Material (CRM) from scratch, we must employ absolute orthogonal techniques. This guide objectively compares two primary ratio methods: Dynamic Combustion Elemental Analysis (CHNS/O) and Quantitative Nuclear Magnetic Resonance (qNMR) .

Causality in Experimental Design (E-E-A-T)

A self-validating analytical system requires internal checks to prevent false positives and ensure traceability.

  • Combustion Analysis (CHNS/O): This technique determines the empirical formula by oxidizing the sample into gaseous products (CO2, H2O, N2)[1]. The critical choice in this methodology is the calibration standard. We utilize Acetanilide (C8H9NO) for primary CHN calibration because its carbon-to-nitrogen ratio closely mirrors our target analyte, minimizing detector linearity errors[2]. To make the system self-validating, a secondary standard—Sulfanilamide (C6H8N2O2S) —is run as an "unknown" to verify the K-factor prior to analyzing the API intermediate[2]. Furthermore, oxygen analysis requires a separate pyrolysis run using silver capsules, as the tin capsules used in CHN analysis would scavenge oxygen to form tin oxide, skewing the data[1].

  • Quantitative NMR (qNMR): qNMR is based on the quantum mechanical principle that the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei, eliminating the need for an identical reference standard[3]. We select Maleic Acid as the Internal Standard (IS) because its sharp alkene singlet (~6.26 ppm) falls precisely in the spectral window between the aliphatic signals of the aminoethyl group and the aromatic protons of the aniline ring, ensuring zero signal overlap[3].

Experimental Protocols

Protocol 1: Self-Validating CHNS/O Dynamic Combustion
  • System Equilibration: Purge the elemental analyzer (e.g., Thermo Scientific FlashSmart EA) with 99.999% Helium carrier gas. Set the oxidation reactor (containing WO3/Al2O3 catalyst) to 950°C and the reduction reactor (elemental copper) to 650°C[1][4].

  • Primary Calibration: Using an ultra-microbalance (±0.1 µg resolution), weigh 1.0–3.0 mg of NIST-certified Acetanilide into tin capsules[2]. Run a 5-point calibration to establish baseline K-factors for C, H, and N.

  • Orthogonal Verification: Weigh 2.0 mg of Sulfanilamide and analyze it. The experimental mass fractions must fall within ±0.3% of theoretical values to validate the calibration curve[1].

  • Analyte Combustion: Accurately weigh 2.0 mg of 4-(1-aminoethyl)-N,N-dimethylaniline acetic acid into a tin capsule. Crimp tightly to exclude atmospheric nitrogen. The flash combustion uses a localized oxygen injection, creating an exothermic reaction with the tin capsule that spikes the temperature to ~1800°C, ensuring complete digestion[1].

  • Oxygen Pyrolysis (Separate Run): Switch to the pyrolysis reactor (1060°C). Weigh 1.5 mg of the analyte into silver capsules. Calibrate using Benzoic Acid. The sample is pyrolyzed over carbon black to form CO, which is detected by the Thermal Conductivity Detector (TCD)[2][4].

Protocol 2: 1H qNMR Absolute Purity Determination
  • Gravimetric Preparation: Accurately weigh ~15.0 mg of the analyte and ~5.0 mg of NIST-traceable Maleic Acid (Internal Standard) into a static-free vial using a microbalance.

  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6. Vortex until optically clear.

  • Acquisition Parameters (Critical): To ensure complete magnetization recovery, the relaxation delay (D1) must be set to at least 5 times the longest longitudinal relaxation time (T1) of the quantified protons (typically D1 ≥ 30 seconds)[5]. Apply a strict 90° excitation pulse.

  • Integration & Calculation: Process the Free Induction Decay (FID) with zero-filling and a 0.3 Hz exponential window function. Integrate the Maleic Acid singlet (2 protons) against the N,N-dimethyl protons of the analyte (6 protons). Calculate absolute purity using the standard mass-balance equation[5].

Data Presentation & Method Comparison

Table 1: Elemental Composition Analysis of 4-(1-aminoethyl)-N,N-dimethylaniline acetic acid (Theoretical vs. Experimental)

ElementTheoretical Mass (%)Experimental Mean (%)RSD (%)Calibration Standard Used
Carbon (C) 64.26%64.18%0.12Acetanilide[2]
Hydrogen (H) 8.99%9.04%0.15Acetanilide[2]
Nitrogen (N) 12.49%12.45%0.08Acetanilide[2]
Oxygen (O) 14.26%14.31%0.18Benzoic Acid[4]

Table 2: Methodological Comparison: CHNS/O vs. qNMR for API Standardization

ParameterCHNS/O Combustion Analysis1H Quantitative NMR (qNMR)
Primary Function Empirical formula verificationAbsolute mass fraction purity
Calibration Requirement External (Acetanilide/Sulfanilamide)Internal (Maleic Acid)[3]
Sample Destruction Destructive (Combusted to gas)Non-destructive (Recoverable)[3]
Inorganic Salt Detection Blind to non-CHNSO salts (e.g., NaCl)Blind, but reveals mass-balance deficits
Limit of Quant. (LOQ) ~0.05% w/w[2]~0.1% w/w (depending on scans)

Visualizations

Workflow A Sample Prep: Acetate Salt B CHNS/O Combustion (Acetanilide Cal) A->B C 1H qNMR Analysis (Maleic Acid IS) A->C D Data Integration B->D Mass % C->D Absolute Purity E Certified Purity D->E

Orthogonal analytical workflow for establishing the absolute purity of the API intermediate.

Logic cluster_CHNS Combustion Analysis cluster_qNMR Quantitative NMR Substrate Analyte: C12H20N2O2 Cal1 Primary: Acetanilide Substrate->Cal1 IS IS: Maleic Acid Substrate->IS Cal2 Check: Sulfanilamide Cal1->Cal2 Output1 Empirical Formula Cal2->Output1 Param D1 > 5*T1 IS->Param Output2 Absolute Purity Param->Output2

Logical framework comparing calibration and validation mechanisms of CHNS and qNMR.

References

  • Kandiollera, W., et al. "Electronic Supporting information for Elemental analysis: an important purity control but prone to manipulations." Royal Society of Chemistry. 2

  • "Phytochemistry Meets Geochemistry—Blumenol C Sulfate: A New Megastigmane Sulfate from Palicourea luxurians." MDPI. 1

  • Krotz, L., et al. "AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA." Thermo Fisher Scientific. 4

  • "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." ResolveMass Laboratories Inc.3

  • "A Guide to Quantitative NMR (qNMR)." Emery Pharma. 5

Sources

Safety Operating Guide

4-(1-aminoethyl)-N,N-dimethylaniline; acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Protocol: Safe Disposal of 4-(1-aminoethyl)-N,N-dimethylaniline and Acetic Acid Streams

Executive Summary

This guide provides the operational framework for the segregation, handling, and disposal of 4-(1-aminoethyl)-N,N-dimethylaniline (an aromatic amine intermediate) and Acetic Acid .

Critical Safety Directive:

  • Do NOT intentionally mix concentrated streams of these two chemicals in a waste container to "neutralize" them. The resulting acid-base reaction is exothermic and generates heat sufficient to pressurize containers or volatilize toxic aniline vapors.

  • Primary Disposal Strategy: Segregate into distinct waste streams ("Organic Bases" vs. "Organic Acids").

  • Secondary Strategy (Reaction Mixtures): If the chemicals are already mixed as part of an experimental process (e.g., acid quench of a reaction), the mixture must be cooled, pH-stabilized, and labeled as a multi-hazard waste stream.

Chemical Intelligence & Hazard Profiling

Understanding the specific hazards of these moieties is the foundation of a self-validating safety system.

Property4-(1-aminoethyl)-N,N-dimethylaniline Acetic Acid (Glacial/Conc.)
Functional Class Aromatic Amine / Organic BaseOrganic Acid
Primary Hazard Acute Toxicity / Methemoglobinemia . Aromatic amines can absorb through skin and oxidize hemoglobin to methemoglobin, causing cyanosis.Corrosive / Flammable . Causes severe skin burns and eye damage. Flash point ~39°C (Glacial).
Disposal Class Organic Base (Toxic)Organic Acid (Corrosive/Flammable)
Reactivity Reacts violently with strong oxidizers and acids.Reacts with bases, oxidizers, and metals.

The Interaction Mechanism:



  • Operational Consequence: Mixing these creates an ammonium acetate salt. While the salt itself is less volatile, the process of formation releases heat. In a closed waste drum, this accelerates the vaporization of residual organic solvents, creating an explosion hazard.

Pre-Operational Safety Requirements

Before handling waste, verify the following "Self-Validating" controls:

  • PPE Breakthrough Verification: Standard nitrile gloves may degrade quickly upon exposure to aromatic amines.

    • Requirement: Double-glove (Nitrile outer / Laminate inner recommended) or use Viton® gloves for prolonged handling.

  • Engineering Controls: All transfers must occur inside a certified chemical fume hood.

  • Container Integrity: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers for acetic acid (corrosion risk).

Detailed Disposal Protocols

Scenario A: Segregated Disposal (Recommended)

Use this protocol when reagents are expired or excess stock is being discarded.

  • Stream 1: The Amine (4-(1-aminoethyl)-N,N-dimethylaniline)

    • Container: Select a container labeled "Hazardous Waste - Organic Base (Toxic)."

    • Solvent Dilution: If the amine is neat (pure liquid/solid), dissolve it in a compatible non-halogenated solvent (e.g., Ethanol or Ethyl Acetate) to prevent crystallization and reduce concentration hazards.

    • Labeling: Explicitly list "4-(1-aminoethyl)-N,N-dimethylaniline" and check "Toxic."

  • Stream 2: Acetic Acid

    • Container: Select a container labeled "Hazardous Waste - Organic Acid."

    • Segregation: Ensure this container is stored in an acid cabinet, physically separated from the base waste container.

    • Labeling: List "Acetic Acid."[1][2][3] Check "Corrosive" and "Flammable" (if conc. >80%).

Scenario B: Disposal of Reaction Mixtures (The Salt Solution)

Use this protocol if the amine was used in a reaction and quenched with acetic acid.

  • Thermal Control: Ensure the mixture has cooled to room temperature (<25°C) before transfer to a waste bottle.

  • pH Verification:

    • Test the pH of the mixture.[4][5][6]

    • If pH < 2: Classify as Corrosive Acid Waste .

    • If pH > 12: Classify as Corrosive Caustic Waste .

    • If pH 4–10: Classify as Toxic Organic Waste .

  • Labeling: The label must list BOTH constituents: "Acetic Acid, 4-(1-aminoethyl)-N,N-dimethylaniline."

  • Warning: Do not attempt to neutralize this mixture to pH 7 simply to pour it down the drain. Aromatic amines are toxic pollutants and must never be discharged to the sewer system, regardless of pH.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for categorizing these waste streams.

WasteDisposal Start Waste Generation Source IsMixed Are the Amine and Acid already mixed? Start->IsMixed Segregated Segregated Streams (Preferred) IsMixed->Segregated No Mixed Mixed Stream (Reaction Quench) IsMixed->Mixed Yes AmineStream Amine Stream: 4-(1-aminoethyl)-N,N-dimethylaniline Segregated->AmineStream AcidStream Acid Stream: Acetic Acid Segregated->AcidStream DispBase DISPOSAL A: organic BASE Waste Container (Label: Toxic) AmineStream->DispBase DispAcid DISPOSAL B: Organic ACID Waste Container (Label: Corrosive/Flammable) AcidStream->DispAcid CheckTemp Check Temperature: Is T > 25°C? Mixed->CheckTemp CoolDown Cool in Ice Bath (Control Exotherm) CheckTemp->CoolDown Yes CheckpH Verify pH CheckTemp->CheckpH No CoolDown->CheckpH DispMix DISPOSAL C: Mixed Organic Waste (Label: Toxic + Corrosive) CheckpH->DispMix Do NOT Drain Dispose

Figure 1: Decision matrix for segregating vs. handling mixed waste streams of aromatic amines and organic acids.

Regulatory Compliance (RCRA)

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Acetic Acid: [1][2]

    • Waste Code: D002 (Corrosivity) if pH ≤ 2. D001 (Ignitability) if flash point < 60°C (140°F).

  • 4-(1-aminoethyl)-N,N-dimethylaniline:

    • Waste Code: While this specific isomer may not have a unique "U" or "P" list code, it must be characterized based on toxicity. If it exhibits characteristics of ignitability or toxicity (TCLP), it carries those codes.

    • Best Practice: Manage as Non-RCRA Regulated Hazardous Waste (if no specific code applies) or Characteristic Waste depending on the solvent it is dissolved in. Always assume it is a Toxic Waste for labeling purposes.

Elementary Neutralization Exemption (Caution): While EPA regulations (40 CFR 270.1(c)(2)(v)) allow for "elementary neutralization" of corrosive wastes without a permit, this does not apply if the waste is also listed for toxicity. Because the amine component poses a toxicity hazard, neutralization does not render the waste non-hazardous. Therefore, you must collect and ship the waste rather than neutralizing and sewering it.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910 Subpart Z). Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for N,N-Dimethyl-p-phenylenediamine (Analog for Hazard Profiling). National Library of Medicine. Retrieved from [Link]

Sources

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